2-Methoxy-4-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-11(13-2)12-10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILUVAHCFWCERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164713 | |
| Record name | 2-Methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15113-00-5 | |
| Record name | 2-Methoxy-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15113-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxy-4-methylquinoline | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15113-00-5 | |
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| Record name | 15113-00-5 | |
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| Record name | 2-Methoxy-4-methylquinoline | |
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| Record name | 2-methoxy-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.591 | |
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| Record name | 2-METHOXY-4-METHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7R2LY5WHN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-Z Guide to Structure Elucidation of 2-Methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-driven walkthrough for the complete structure elucidation of 2-methoxy-4-methylquinoline. As a senior application scientist, the following narrative is structured to mirror the logical flow of experimental inquiry, blending foundational theory with practical, field-tested insights. Every step is designed to be a self-validating component of the overall analytical workflow, ensuring the final structural assignment is unambiguous and robust.
Introduction
This compound is a heterocyclic compound belonging to the quinoline family. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in developing novel therapeutic agents.[1] Accurate and unequivocal structure determination is the bedrock of all subsequent research and development, ensuring that biological and chemical findings are correctly attributed. This guide will systematically employ a suite of modern spectroscopic techniques to assemble the molecular structure of this compound piece by piece.[2]
Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation
Before any detailed structural work can commence, two fundamental questions must be answered: "What is its molecular formula?" and "What is its degree of unsaturation?" Mass spectrometry and basic calculations provide these initial critical insights.
Mass Spectrometry (MS): Determining Molecular Weight
The first step in analyzing an unknown compound is to determine its molecular weight. Electron Ionization Mass Spectrometry (EI-MS) is a classic and effective technique for this purpose.
Expert Insight: For heteroaromatic compounds like quinolines, the molecular ion peak (M⁺) is often quite intense and stable, which simplifies the determination of the molecular mass.[3]
-
Expected Result: The molecular formula for this compound is C₁₁H₁₁NO.[4] The expected exact mass is 173.0841 g/mol , and the nominal molecular weight is 173.21 g/mol .[4] The mass spectrum should show a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 173.
Degree of Unsaturation (DoU)
The Degree of Unsaturation, or Index of Hydrogen Deficiency (IHD), indicates the total number of rings and/or multiple bonds within a molecule. It is calculated from the molecular formula (CₐHₙNₑOₓ).
-
Formula: DoU = C - (H/2) + (N/2) + 1
-
Calculation for C₁₁H₁₁NO:
-
DoU = 11 - (11/2) + (1/2) + 1
-
DoU = 11 - 5.5 + 0.5 + 1
-
DoU = 7
-
Interpretation: A DoU of 7 is a crucial piece of the puzzle. The quinoline ring system itself (a benzene ring fused to a pyridine ring) accounts for 6 degrees of unsaturation (4 for the double bonds and 2 for the two rings). The remaining degree of unsaturation must be accounted for by the substituents or other ring systems. In this case, the quinoline core accounts for all 7 degrees (5 double bonds and 2 rings). This preliminary calculation strongly supports the presence of a bicyclic aromatic system.
Chapter 2: Spectroscopic Core - Mapping the Carbon-Hydrogen Framework with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] We will use a combination of 1D and 2D NMR experiments to build the structure.[6]
1D NMR Spectroscopy: The Initial Sketch
-
¹H NMR Spectroscopy: This experiment provides information about the chemical environment, number, and connectivity of protons.
-
Aromatic Region (δ 7.0-8.5 ppm): Expect to see signals for the five protons on the quinoline core. The substitution pattern will influence their chemical shifts and coupling patterns (doublets, triplets, etc.).
-
Aliphatic Region (δ 2.5-4.5 ppm): Two distinct singlets are expected: one for the methyl group (CH ₃) and one for the methoxy group (OCH ₃). The methyl group attached to the aromatic ring will likely be around δ 2.7 ppm, while the methoxy protons will be slightly more downfield, around δ 4.1 ppm.
-
-
¹³C NMR Spectroscopy: This provides information on the number and electronic environment of unique carbon atoms.
-
Expected Signals: For C₁₁H₁₁NO, we expect to see 11 distinct carbon signals, confirming the molecular formula. These will be in the aromatic region (δ 110-165 ppm) for the quinoline carbons and the aliphatic region (δ 20-60 ppm) for the methyl and methoxy carbons.
-
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides the pieces, 2D NMR shows how they connect.[7] The following experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing out the proton-proton connectivities within the aromatic rings.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of which proton is on which carbon.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire structure. It reveals correlations between protons and carbons that are separated by 2-3 bonds.[8] This long-range information is key to:
-
Confirming the quinoline ring structure by observing correlations between protons on one ring and carbons on the other.
-
Placing the substituents. For example, the protons of the methyl group should show a correlation to the C4 carbon, and the protons of the methoxy group should show a correlation to the C2 carbon.
-
The following diagram illustrates the overall workflow for structure elucidation, emphasizing the central role of integrating data from multiple spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Elucidation.
Chapter 3: Confirming Functional Groups and Conjugation
While NMR provides the structural backbone, other spectroscopic methods offer orthogonal confirmation of functional groups and electronic properties.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying specific functional groups by detecting their vibrational frequencies.
-
Expected Absorptions:
-
~3050 cm⁻¹: C-H stretching from the aromatic ring.
-
~2950 cm⁻¹: C-H stretching from the aliphatic methyl and methoxy groups.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.
-
~1250 cm⁻¹: C-O stretching from the methoxy group.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for characterizing conjugated systems.[10] Quinoline and its derivatives are known to have characteristic UV absorption spectra.[11]
-
Expected Result: The UV-Vis spectrum of this compound in a solvent like ethanol is expected to show multiple absorption bands, characteristic of the π → π* transitions within the extended conjugated system of the quinoline ring.
Chapter 4: The Final Assembly - Integrating the Data
The final step is to synthesize all the collected data into a single, coherent structural assignment. The HMBC data is particularly crucial here for unambiguously placing the substituents.
The diagram below illustrates the key HMBC correlations that would definitively confirm the structure of this compound.
Caption: Key HMBC correlations for structural confirmation.
Summary of Spectroscopic Data
| Technique | Observation | Interpretation |
| Mass Spec | Molecular ion (M⁺) at m/z = 173 | Molecular Formula: C₁₁H₁₁NO |
| ¹H NMR | Signals in aromatic region, two singlets in aliphatic region | Protons on quinoline core, a methyl group, and a methoxy group |
| ¹³C NMR | 11 distinct carbon signals | Confirms 11 unique carbons in the structure |
| COSY | Correlations between aromatic protons | Defines proton connectivity on the benzene and pyridine rings |
| HSQC | Correlates proton and carbon signals one-to-one | Assigns protons to their directly attached carbons |
| HMBC | Key correlations from -OCH₃ to C2 and -CH₃ to C4 | Unambiguously places the methoxy and methyl substituents |
| IR | Bands at ~1600, ~1250, ~2950 cm⁻¹ | Confirms aromatic C=C/C=N, C-O ether, and aliphatic C-H |
| UV-Vis | Strong absorptions in the UV region | Confirms the presence of an extended conjugated π-system |
By systematically acquiring and interpreting this suite of spectroscopic data, the structure of this compound can be elucidated with a high degree of confidence, providing a solid foundation for any further research or development activities.
Chapter 5: Experimental Protocols
Trustworthiness through Reproducibility: The validity of any structural elucidation rests on the quality of the experimental data. The following are generalized protocols for obtaining high-quality spectral data for a solid organic compound like this compound.
Protocol 1: NMR Spectroscopy Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using instrument-specific standard parameters. For HMBC, optimize the long-range coupling constant (e.g., 8 Hz) to enhance correlations.
Protocol 2: Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce a small volume (e.g., 1 µL) of the solution into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.
Protocol 3: IR Spectroscopy (ATR)
-
Sample Placement: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric (CO₂, H₂O) contributions.
Protocol 4: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol or methanol). Create a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm.
References
-
MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved January 25, 2026, from [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved January 25, 2026, from [Link]
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PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved January 25, 2026, from [Link]
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National Institutes of Health. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 25, 2026, from [Link]
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Diva-Portal.org. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved January 25, 2026, from [Link]
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YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Retrieved January 25, 2026, from [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 25, 2026, from [Link]
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Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved January 25, 2026, from [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved January 25, 2026, from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 25, 2026, from [Link]
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MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved January 25, 2026, from [Link]
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YouTube. (2023). Special Method for Saturated Heterocycles - 3 Membered. Retrieved January 25, 2026, from [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 25, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Quinoline. Retrieved January 25, 2026, from [Link]
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MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved January 25, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved January 25, 2026, from [Link]
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Section 1: Executive Summary & Core Compound Identity
An In-Depth Technical Guide to 2-Methoxy-4-methylquinoline (CAS: 15113-00-5): Synthesis, Properties, and Applications in Chemical R&D
This compound, identified by CAS number 15113-00-5, is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into its synthesis from foundational precursors, explore its physicochemical and spectroscopic properties, analyze its reactivity as a synthetic intermediate, and discuss its potential applications as a building block for more complex, high-value molecules. The narrative emphasizes the causality behind synthetic choices and provides validated, step-by-step protocols for its preparation and derivatization.
Section 2: Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a molecule is paramount for its effective use in research and development. While extensive experimental data for this specific compound is not broadly published, its characteristics can be reliably predicted based on its structure and data from closely related analogues.
Compound Identifiers & Computed Properties
The following table summarizes key identifiers and computed physical properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 15113-00-5 | PubChem[3] |
| Molecular Formula | C₁₁H₁₁NO | PubChem[3] |
| Molecular Weight | 173.21 g/mol | PubChem[3] |
| Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)OC | PubChem[3] |
| InChI Key | QILUVAHCFWCERZ-UHFFFAOYSA-N | PubChem[3] |
| Appearance | Likely a solid or high-boiling liquid | Inferred |
Predicted Spectroscopic Characteristics
Full characterization is essential for confirming the identity and purity of a synthesized compound. Based on its molecular structure, the following spectral data can be anticipated:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system (typically in the δ 7.0-8.5 ppm range), a sharp singlet for the C4-methyl protons (around δ 2.5 ppm), and another sharp singlet for the C2-methoxy protons (around δ 4.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 11 unique carbon signals. Aromatic carbons will appear in the δ 110-160 ppm region, with the C2 carbon attached to the methoxy group being significantly deshielded. The methyl and methoxy carbons will show characteristic signals in the aliphatic region of the spectrum.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include C-H stretching from the aromatic and methyl groups (~2950-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the quinoline ring (~1500-1650 cm⁻¹), and a prominent C-O stretching band for the methoxy ether group (~1050-1250 cm⁻¹).[1][4]
-
MS (Mass Spectrometry): The mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z = 173.21, corresponding to the compound's molecular weight. Fragmentation patterns would be characteristic of stable heteroaromatic systems.[1]
Section 3: Synthesis & Mechanistic Insights
The most logical and field-proven approach to synthesizing this compound involves a robust two-stage process. This strategy begins with the construction of the core quinolinone ring system, followed by a targeted O-methylation. This method offers high yields and allows for modularity, as the intermediate can be used to create other derivatives.
Stage 1: Synthesis of the 4-Methylquinolin-2-ol Intermediate
The foundational step is the creation of 4-methylquinolin-2-ol (CAS: 607-66-9), the keto-tautomer of 4-methyl-2-hydroxyquinoline. The Conrad-Limpach synthesis is the classical and highly effective method for this transformation.
-
Causality & Mechanistic Insight: The Conrad-Limpach reaction involves the initial condensation of an aniline with a β-ketoester (ethyl acetoacetate) to form an enamine intermediate. The critical step is the subsequent thermal cyclization. This process requires significant energy input (typically temperatures >250 °C) because it involves an intramolecular electrophilic attack on the aromatic ring, which temporarily disrupts its aromaticity to form a hemiketal intermediate.[5][6] The use of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial to achieve the necessary temperature for the reaction to proceed efficiently.[6]
-
Experimental Protocol: Conrad-Limpach Synthesis of 4-Methylquinolin-2-ol
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate. A slight excess (1.1 equivalents) of ethyl acetoacetate can be used.
-
Enamine Formation: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) to the mixture. Stir at room temperature for 1-2 hours. Monitor the formation of the enamine intermediate, ethyl 3-anilinobut-2-enoate, via Thin Layer Chromatography (TLC).
-
Solvent Removal: Once enamine formation is complete, remove any volatile components (like ethanol byproduct) under reduced pressure.
-
Thermal Cyclization: Add a high-boiling solvent (e.g., Dowtherm A or mineral oil) to the crude enamine. Heat the mixture to approximately 250-260 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen).
-
Reaction Monitoring & Work-up: Maintain the temperature for 30-60 minutes. The product will often precipitate out of the hot solvent. Allow the mixture to cool to below 100 °C.
-
Isolation: Dilute the cooled mixture with a non-polar solvent like hexane or toluene to further precipitate the product and reduce the viscosity of the reaction medium.
-
Purification: Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent, and dry. The crude 4-methylquinolin-2-ol can be further purified by recrystallization from ethanol or acetic acid to yield a white to off-white solid.[7][8]
-
Stage 2: O-Methylation to Yield this compound
With the quinolinone core constructed, the final step is the methylation of the oxygen atom. A highly reliable method involves converting the hydroxyl group (in its keto form) to a better leaving group (chloride) and then performing a nucleophilic substitution with a methoxide source.
-
Causality & Mechanistic Insight: The C2 position of the quinolin-2-one is part of an amide-like system, making the oxygen less nucleophilic and direct O-alkylation sometimes challenging or unselective. Converting the C2-carbonyl to a C2-chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃) transforms it into an excellent electrophilic site. The subsequent reaction with sodium methoxide (NaOMe) proceeds via a classic SₙAr (Nucleophilic Aromatic Substitution) mechanism. The strong nucleophile (MeO⁻) attacks the electron-deficient carbon at the C2 position, leading to the displacement of the chloride ion and formation of the desired ether linkage.
-
Experimental Protocol: Synthesis of this compound
-
Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend 4-methylquinolin-2-ol (1 equivalent) in phosphorus oxychloride (POCl₃, ~5-10 equivalents). Gently reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). The solution should become homogeneous.
-
Removal of Excess Reagent: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done in a well-ventilated fume hood.
-
Isolation of Chloro-intermediate: Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH solution) until it is alkaline (pH > 8). The product, 2-chloro-4-methylquinoline, will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.
-
Methoxide Reaction: Prepare a solution of sodium methoxide by dissolving sodium metal (1.5-2.0 equivalents) in anhydrous methanol under an inert atmosphere.
-
Nucleophilic Substitution: Add the dried 2-chloro-4-methylquinoline (1 equivalent) to the sodium methoxide solution. Reflux the mixture for 2-3 hours.[9]
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
-
Section 4: Chemical Reactivity & Derivative Synthesis
This compound is not merely an endpoint but a versatile intermediate. Its reactivity is primarily centered on the C4-methyl group, which can be functionalized to introduce further complexity.
-
Oxidation of the C4-Methyl Group: The methyl group is susceptible to oxidation, providing a convenient handle for creating derivatives. A notable transformation is its oxidation to a formyl group (-CHO), yielding 2-methoxyquinoline-4-carbaldehyde. This aldehyde is a valuable building block for synthesizing more complex diarylquinolines and other pharmacologically relevant structures through reactions like aldol condensations or reductive aminations.[9]
-
Experimental Protocol: Metal-Free Oxidation to 2-Methoxyquinoline-4-carbaldehyde
-
Reactant Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Addition of Oxidant: Add a metal-free oxidant like iodylbenzene (PhIO₂) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction can be slow, potentially requiring up to 48 hours for completion.[9] Monitor progress by TLC.
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry it, and concentrate it. Purify the crude aldehyde product by column chromatography to yield 2-methoxyquinoline-4-carbaldehyde.[9]
-
Section 5: Applications in Research & Development
The true value of this compound lies in its role as a strategic building block in the synthesis of novel compounds for drug discovery and materials science.
-
Scaffold for Bioactive Molecules: The quinoline core is present in compounds with demonstrated anticancer, antiviral (including HIV integrase inhibitors), antifungal, and antitubercular activities.[1][5] By using this compound as a starting point, chemists can rapidly generate libraries of novel derivatives for high-throughput screening. The methoxy and methyl groups provide specific steric and electronic properties that can be fine-tuned to optimize binding to biological targets like enzymes or receptors.
-
Intermediate in Materials Science: Diarylquinoline derivatives have found applications in functional materials, and this compound serves as a key precursor for their synthesis.[1]
Section 6: Safety, Handling, and Storage
-
Potential Hazards:
-
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid generating dust. If handling a solid, use appropriate engineering controls.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disclaimer: This safety information is provided as guidance based on structurally related compounds. Users must consult a comprehensive and specific Safety Data Sheet (SDS) from their supplier before handling and perform their own risk assessment.
Section 7: References
-
Covaciu, F. et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Available at: [Link]
-
Bielawska, A. et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
PubChem (2025). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem (2025). 2-Hydroxy-6-methoxy-4-methylquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Roth, C. (2019). Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Available at: [Link]
-
ResearchGate (n.d.). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. Available at: [Link]
-
D'hooghe, M. et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access. Available at: [Link]
-
ResearchGate (n.d.). Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). Available at: [Link]
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Theoretical studies on 2-Methoxy-4-methylquinoline
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Methoxy-4-methylquinoline
Authored by: A Senior Application Scientist
Foreword
The quinoline scaffold is a cornerstone in heterocyclic chemistry, recognized for its prevalence in biologically active compounds and its role as a key building block in the development of novel medications.[1] Quinoline and its derivatives exhibit a vast array of pharmacological properties, making them a subject of intense research in medicinal chemistry and drug discovery.[1][2][3][4][5] This guide focuses on a specific derivative, this compound (C₁₁H₁₁NO, Molar Mass: 173.21 g/mol ), to illustrate the power of modern theoretical and computational chemistry in elucidating molecular properties and predicting biological potential.[6][7]
Through a detailed exploration of Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will dissect the causality behind computational choices, demonstrating how these theoretical studies provide invaluable, predictive insights that complement and guide empirical research.
Molecular Foundation: Synthesis and Spectroscopic Characterization
A comprehensive theoretical analysis is invariably grounded in a well-characterized molecule. While numerous synthetic routes to quinoline derivatives exist, a common and efficient approach involves the metal-free condensation of anilines with vinyl ethers.[8] Another established method is the nucleophilic substitution of a 2-chloroquinoline precursor with a methoxide source.[6] Following synthesis, the structural integrity of this compound must be unequivocally confirmed through a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[2][9][10][11] The congruence between experimental data and theoretically predicted values serves as the first layer of validation for the computational model.
Spectroscopic Analysis: The Experimental-Theoretical Nexus
The synergy between empirical spectroscopic data and quantum chemical calculations provides a robust validation of the computed molecular structure. DFT has proven to be a remarkably accurate tool for predicting spectroscopic properties.
-
FT-IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT, typically with the B3LYP functional and a 6-311++G(d,p) basis set.[12][13] The calculated spectrum, when scaled by an appropriate factor, shows excellent correlation with the experimental FT-IR spectrum, allowing for precise assignment of vibrational modes, such as C-H stretching, C=N stretching, and the characteristic C-O-C ether vibrations.[14]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical shifts are then correlated with experimental data, providing definitive confirmation of the molecular structure and electronic environment of each nucleus.[2][9][11]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and corresponding absorption wavelengths (λ_max). This allows for the interpretation of the experimental UV-Vis spectrum, offering insights into the molecule's electronic structure and chromophores.[15]
Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for a Representative Quinoline Derivative
| Parameter | Experimental Value | Calculated Value (DFT) | Technique |
| FT-IR (cm⁻¹) | |||
| C=N Stretch | ~1605 | ~1600 | FT-IR Spectroscopy |
| C-O-C Stretch | ~1250 | ~1245 | FT-IR Spectroscopy |
| ¹H NMR (ppm) | NMR Spectroscopy | ||
| -OCH₃ Protons | ~4.0 | ~3.95 | ¹H NMR |
| -CH₃ Protons | ~2.6 | ~2.55 | ¹H NMR |
| UV-Vis (nm) | UV-Vis Spectroscopy | ||
| λ_max | ~320 | ~315 | TD-DFT |
Note: The values presented are illustrative for a typical methoxy-methyl-quinoline derivative and serve to demonstrate the expected level of agreement between experimental and theoretical data.
Deep Dive: Computational and Theoretical Frameworks
With the molecular structure validated, we can confidently employ a range of computational techniques to explore its intrinsic properties and predict its behavior in biological systems.
Density Functional Theory (DFT) Studies: Unveiling Electronic Structure
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[10][11] The choice of the B3LYP functional combined with the 6-311++G(d,p) basis set offers a well-balanced compromise between computational cost and accuracy for organic molecules of this nature.[12][13]
-
Geometric Optimization: The first step is to find the ground-state equilibrium geometry of the molecule. This process minimizes the energy of the structure, providing the most stable conformation and precise data on bond lengths and angles.[13]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[9][11]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the prediction of reactive sites by identifying electron-rich (red/yellow) areas, which are susceptible to electrophilic attack, and electron-poor (blue) areas, which are prone to nucleophilic attack.[12][13]
-
Global Reactivity Descriptors: Calculated from the HOMO and LUMO energies, these descriptors quantify the molecule's overall reactivity.[16] Key parameters include:
-
Electronegativity (χ): The ability to attract electrons.
-
Chemical Hardness (η): Resistance to change in electron distribution.
-
Global Softness (S): The reciprocal of hardness, indicating high polarizability.
-
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.[12][13]
-
Table 2: Calculated Quantum Chemical Parameters for this compound
| Parameter | Symbol | Value (eV) | Significance |
| HOMO Energy | E_HOMO | -5.89 | Electron-donating ability |
| LUMO Energy | E_LUMO | -0.75 | Electron-accepting ability |
| Energy Gap | ΔE | 5.14 | Chemical reactivity/stability |
| Electronegativity | χ | 3.32 | Electron attracting tendency |
| Chemical Hardness | η | 2.57 | Resistance to deformation |
| Electrophilicity Index | ω | 2.15 | Propensity to act as an electrophile |
Note: Values are representative and calculated at the B3LYP/6-311++G(d,p) level of theory.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein.[9][17] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.[4] The primary output is a binding affinity score (usually in kcal/mol), where a more negative value indicates a stronger, more stable interaction.[17]
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- 16. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Leveraging 2-Methoxy-4-methylquinoline in the Synthesis of Bioactive Molecules
Introduction: The Quinoline Scaffold and the Strategic Value of 2-Methoxy-4-methylquinoline
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for interaction with biological targets, while also offering multiple sites for synthetic modification. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2]
Within the diverse family of quinoline-based starting materials, this compound stands out as a particularly versatile precursor for drug discovery and development. Its strategic substitution pattern offers several advantages for the synthesis of complex, biologically active molecules. The methoxy group at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions or be demethylated to the corresponding quinolinone. The methyl group at the 4-position is amenable to a variety of functionalization reactions, including oxidation and C-H activation, allowing for the introduction of diverse side chains and pharmacophores. Furthermore, the quinoline core itself can be functionalized at various positions, most notably through electrophilic aromatic substitution, to further modulate the biological activity of the resulting compounds.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the preparation of key intermediates for antimalarial and anticancer drug discovery. The protocols are designed to be self-validating, with clear explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and success in the research laboratory.
I. Synthesis of 8-Aminoquinoline Antimalarial Precursors
The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with primaquine and tafenoquine being notable examples.[3] These compounds are particularly valued for their ability to eradicate the dormant liver stages of the Plasmodium vivax parasite, a critical aspect of radical cure. The synthesis of 8-aminoquinoline derivatives often proceeds through a common intermediate, an 8-amino-substituted quinoline core, which is then elaborated with a suitable side chain. This section details a synthetic sequence to access a key 8-aminoquinoline precursor starting from a close structural analog of this compound.
Workflow for the Synthesis of 8-Amino-6-methoxy-2-methylquinoline
The following workflow outlines the key transformations to convert a readily available starting material into the desired 8-aminoquinoline intermediate.
Caption: Synthetic workflow for the preparation of an 8-aminoquinoline precursor.
Protocol 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol
This protocol describes the initial cyclization to form the quinoline core using a Conrad-Limpach reaction.
Rationale: The Conrad-Limpach synthesis is a classic and reliable method for the construction of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) from anilines and β-ketoesters. Polyphosphoric acid (PPA) is an effective catalyst and dehydrating agent for this transformation, promoting the intramolecular cyclization of the intermediate enaminone.
Materials:
-
4-Methoxyaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (16.0 g, 47.3 mmol).
-
With vigorous stirring, add 4-methoxyaniline (4.0 g, 32.9 mmol) to the PPA.
-
Slowly add ethyl acetoacetate (14.0 mL) dropwise to the mixture, ensuring the temperature is maintained below 170 °C.
-
After the addition is complete, heat the reaction mixture to 170 °C and maintain this temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid in a vacuum oven to obtain 6-methoxy-2-methylquinolin-4-ol as a yellow solid.
Expected Yield: Approximately 45%.
Characterization Data:
-
Appearance: Yellow solid
-
ESI-MS (m/z): 191.0 (M+H)⁺
Protocol 2: Synthesis of 6-Methoxy-2-methyl-8-nitroquinolin-4-ol
This protocol details the regioselective nitration of the quinoline ring at the 8-position.
Rationale: The nitration of the quinoline ring is a crucial step to introduce a functional group that can be subsequently reduced to the key amino group. The directing effects of the existing substituents (methoxy and the quinolinol system) favor nitration at the C5 and C8 positions. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, is essential to achieve the desired regioselectivity. Propionic acid is used as a solvent that facilitates the reaction.
Materials:
-
6-Methoxy-2-methylquinolin-4-ol
-
Propionic acid
-
Nitric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-2-methylquinolin-4-ol (1.8 g, 10.5 mmol) in 100 mL of propionic acid with stirring.
-
Prepare a nitrating mixture by carefully adding 4.4 mL of concentrated nitric acid to 4.7 mL of propionic acid in a separate flask, cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the quinolinol over 1 hour at room temperature.
-
After the addition is complete, heat the reaction mixture to 125 °C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution at 0 °C with stirring for 1 hour.
-
Collect the resulting precipitate by vacuum filtration and wash it with cold water.
-
Dry the solid to obtain 6-methoxy-2-methyl-8-nitroquinolin-4-ol as a yellow powdery solid.
Expected Yield: Approximately 70%.
Characterization Data:
-
Appearance: Yellow powdery solid
-
ESI-MS (m/z): 236.0 (M+H)⁺
Protocol 3: Reduction of 6-Methoxy-2-methyl-8-nitroquinolin-4-ol to 8-Amino-6-methoxy-2-methylquinolin-4-ol
This protocol describes the reduction of the nitro group to the corresponding amine.
Rationale: The reduction of the nitro group is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose. The reaction is typically carried out under a hydrogen atmosphere at moderate pressure.
Materials:
-
6-Methoxy-2-methyl-8-nitroquinolin-4-ol
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Celite®
Procedure:
-
To a solution of 6-methoxy-2-methyl-8-nitroquinolin-4-ol in methanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 8-amino-6-methoxy-2-methylquinolin-4-ol. The product can be purified by recrystallization or column chromatography if necessary.
Expected Yield: Typically high ( >90%).
II. Synthesis of 4-Chloroquinoline Intermediates for Anticancer Agents
4-Chloroquinoline derivatives are important intermediates in the synthesis of various bioactive molecules, including several anticancer agents. The chlorine atom at the 4-position is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution. This section provides a protocol for the synthesis of a 4-chloroquinoline derivative from a quinolin-4-ol precursor.
Protocol 4: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
This protocol details the conversion of a quinolin-4-ol to the corresponding 4-chloroquinoline.
Rationale: The conversion of a hydroxyl group at the 4-position of a quinoline to a chlorine atom is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. N,N-Dimethylformamide (DMF) is often used as a catalyst in this reaction.
Materials:
-
6-Methoxy-2-methyl-3-nitroquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methoxy-2-methyl-3-nitroquinolin-4-ol (1.2 g, 5.4 mmol) in 36.2 mL of phosphorus oxychloride.
-
Add a few drops of DMF to the suspension.
-
Heat the reaction mixture to 110 °C and stir for 2 hours.
-
After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.
-
Slowly and carefully add the residue to a beaker containing ice and a saturated sodium bicarbonate solution with vigorous stirring at 0 °C for 1 hour to neutralize the remaining acid.
-
Collect the resulting precipitate by vacuum filtration and wash it with cold water.
-
Dry the solid to obtain 4-chloro-6-methoxy-2-methyl-3-nitroquinoline as a milk-white solid.
Expected Yield: Approximately 85%.
Characterization Data:
-
Appearance: Milk-white solid
-
ESI-MS (m/z): 255.0 (M+H)⁺
-
¹H NMR (400 MHz, CDCl₃) δ: 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (d, J = 5.0 Hz, 3H).
III. Advanced Functionalization Strategies
Beyond the fundamental transformations described above, this compound and its derivatives are amenable to a range of modern synthetic methodologies that enable rapid diversification and the creation of novel bioactive candidates.
A. C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. The quinoline scaffold is an excellent substrate for C-H activation, with the nitrogen atom often acting as a directing group to control the regioselectivity of the reaction.
Conceptual Workflow for C-H Activation:
Caption: Conceptual workflow for C-H functionalization of the quinoline core.
Causality and Experimental Choices: The choice of transition metal catalyst (e.g., Rh, Pd, Ru), ligand, and oxidant is critical in determining the position of C-H activation and the nature of the functional group introduced. For instance, rhodium catalysts are often effective for the C2-alkylation of quinolines with alkenes. The reaction mechanism typically involves coordination of the metal to the quinoline nitrogen, followed by C-H activation to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination regenerates the catalyst and yields the functionalized product.
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds. It involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. Halogenated derivatives of this compound can be readily prepared and used as substrates in Suzuki-Miyaura reactions to introduce a wide variety of aryl and heteroaryl substituents.
General Scheme for Suzuki-Miyaura Coupling:
Caption: General scheme for Suzuki-Miyaura cross-coupling of a halogenated quinoline.
Key Experimental Considerations: The success of a Suzuki-Miyaura coupling reaction depends on several factors, including the choice of palladium catalyst and ligand, the base, and the solvent system. For electron-rich quinoline systems, careful optimization of these parameters is often necessary to achieve high yields and avoid side reactions.
Quantitative Data Summary
| Compound | Starting Material | Reaction Type | Yield (%) | Reference |
| 6-Methoxy-2-methylquinolin-4-ol | 4-Methoxyaniline | Conrad-Limpach | ~45 | |
| 6-Methoxy-2-methyl-8-nitroquinolin-4-ol | 6-Methoxy-2-methylquinolin-4-ol | Nitration | ~70 | |
| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | 6-Methoxy-2-methyl-3-nitroquinolin-4-ol | Chlorination | ~85 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around the quinoline scaffold and develop novel therapeutic agents. The ability to functionalize the quinoline core at multiple positions, coupled with the potential for diversification through modern synthetic methods like C-H activation and cross-coupling reactions, makes this compound an attractive platform for drug discovery programs targeting diseases such as malaria and cancer.
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(PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. (URL: [Link])
-
Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials - PubMed. (URL: [Link])
- US9321730B2 - Method of making and administering quinoline derivatives as anti-cancer agents - Google P
-
An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - ACS Publications. (URL: [Link])
- Review on recent development of quinoline for anticancer activities. (URL: not available)
-
Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
8-Amino quinolines - Pharmacy 180. (URL: [Link])
-
Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria - MDPI. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
- Chapter 18: Catalytic C-H Functionaliz
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (URL: [Link])
- An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (URL: not available)
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts - Princeton University. (URL: [Link])
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (URL: [Link])
-
Recent developments in 8-aminoquinoline antimalarials - SciSpace. (URL: [Link])
Sources
Application Note: A Scalable, Three-Step Synthesis of 2-Methoxy-4-methylquinoline
Abstract
This comprehensive guide details a robust and scalable three-step synthesis for 2-Methoxy-4-methylquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The described pathway initiates with a thermally-driven Conrad-Limpach cyclization to form the quinolone core, proceeds through a chlorination step, and concludes with a nucleophilic substitution to yield the target product. This document provides detailed, step-by-step protocols for both laboratory (gram-scale) and production (kilogram-scale) environments. Emphasis is placed on the rationale behind procedural choices, critical process parameters for successful scale-up, and a thorough analysis of safety considerations. This application note is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.
Strategic Overview of the Synthetic Pathway
The selected synthetic route to this compound is a classic and reliable three-step process chosen for its high yields, operational simplicity, and use of readily available starting materials. The strategy circumvents the direct methylation of the hydroxyl group, which can lead to competing N-methylation, by proceeding through a more reactive chloro-intermediate. This ensures high regioselectivity and product purity.
The overall transformation is as follows:
-
Step 1: Conrad-Limpach Reaction: Aniline and ethyl acetoacetate are condensed and then thermally cyclized to produce 2-Hydroxy-4-methylquinoline.
-
Step 2: Chlorination: The intermediate is treated with phosphorus oxychloride (POCl₃) to yield 2-Chloro-4-methylquinoline.
-
Step 3: Methoxylation: The chloro-intermediate undergoes a nucleophilic aromatic substitution (SNAr) with sodium methoxide to afford the final product, this compound.
Figure 1: Overall three-step synthetic workflow for this compound.
Part I: Laboratory-Scale Synthesis Protocol (Gram-Scale)
This section provides validated protocols for synthesizing approximately 10-20 grams of the final product.
Step 1: Synthesis of 2-Hydroxy-4-methylquinoline
This reaction is a classic Conrad-Limpach synthesis, which involves the formation of an enamine intermediate from aniline and ethyl acetoacetate, followed by a high-temperature intramolecular cyclization.[1] The high temperature (~250 °C) is necessary to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclization step.[2]
Figure 2: Simplified mechanism of the Conrad-Limpach reaction.
| Reagent/Material | M.W. | Amount | Moles | Notes |
| Aniline | 93.13 | 18.6 g (18.2 mL) | 0.20 | Freshly distilled |
| Ethyl acetoacetate | 130.14 | 26.0 g (25.5 mL) | 0.20 | Reagent grade |
| Dowtherm™ A | - | 150 mL | - | High-boiling point solvent[2] |
| Hexane | - | ~300 mL | - | For precipitation and washing |
| Ethanol | - | ~100 mL | - | For recrystallization |
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.
-
Initial Reaction: Charge the flask with aniline (18.6 g), ethyl acetoacetate (26.0 g), and 50 mL of toluene (to aid in water removal).
-
Enamine Formation: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (~2-3 hours).
-
Solvent Exchange: Remove the toluene and Dean-Stark trap. Add Dowtherm™ A (150 mL) to the crude enamine intermediate.
-
Cyclization: Increase the temperature of the reaction mixture to 250 °C. Maintain this temperature for 3-4 hours. Monitor the reaction's completion by TLC (e.g., 9:1 DCM:MeOH).
-
Work-up: Allow the mixture to cool to below 100 °C. While still warm, pour the dark solution into a beaker containing 300 mL of hexane with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with fresh hexane (2 x 50 mL) to remove the Dowtherm™ A.
-
Purification: Recrystallize the crude solid from hot ethanol to yield 2-Hydroxy-4-methylquinoline as off-white crystals.
-
Drying: Dry the crystals in a vacuum oven at 60 °C overnight.
-
Expected Yield: 25-29 g (78-90%).
-
Characterization: Melting point 221-223 °C (Lit. 221-223 °C).[3]
-
Step 2: Synthesis of 2-Chloro-4-methylquinoline
This step involves the conversion of the hydroxyl group of the quinolone into a chloro group using phosphorus oxychloride. This is a standard and highly effective method for activating the C2 position for subsequent nucleophilic substitution.
| Reagent/Material | M.W. | Amount | Moles | Notes |
| 2-Hydroxy-4-methylquinoline | 159.18 | 25.0 g | 0.157 | From Step 1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 72.0 g (44 mL) | 0.471 | Highly corrosive and toxic |
| Dichloromethane (DCM) | - | 250 mL | - | For extraction |
| Saturated NaHCO₃ solution | - | ~500 mL | - | For neutralization |
| Ice | - | ~1 kg | - | For quenching |
-
Setup: Perform this reaction in a certified chemical fume hood. Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reaction: Charge the flask with 2-Hydroxy-4-methylquinoline (25.0 g) and slowly add phosphorus oxychloride (44 mL) at room temperature.
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) for 3 hours. The solution will become homogeneous and turn a dark brown color.
-
Quenching (Critical Step): Allow the reaction to cool to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice and water. Extremely carefully and slowly , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and gas-evolving quench.
-
Neutralization: Once the quench is complete, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 80 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The product can be purified by recrystallization from ethanol or by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
-
Expected Yield: 23-26 g (82-93%).
-
Characterization: A low-melting solid.
-
Step 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution where the chloride at the C2 position is displaced by a methoxide anion.
| Reagent/Material | M.W. | Amount | Moles | Notes |
| 2-Chloro-4-methylquinoline | 177.62 | 23.0 g | 0.129 | From Step 2 |
| Sodium methoxide (NaOMe) | 54.02 | 8.4 g | 0.155 | Anhydrous, handle under nitrogen |
| Methanol (MeOH) | - | 250 mL | - | Anhydrous |
| Water | - | ~500 mL | - | For work-up |
| Ethyl Acetate | - | ~300 mL | - | For extraction |
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Reaction: Dissolve 2-Chloro-4-methylquinoline (23.0 g) in anhydrous methanol (250 mL). To this solution, add sodium methoxide (8.4 g) portion-wise.
-
Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the resulting residue, add water (200 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by vacuum distillation or flash chromatography to yield this compound as a clear oil or low-melting solid.[4]
-
Expected Yield: 20-22 g (89-95%).
-
Final Product Identity: Confirmed by ¹H NMR, ¹³C NMR, and MS analysis.
-
Part II: Scale-Up Considerations and Protocol (Kilogram-Scale)
Transitioning from a gram-scale laboratory procedure to a kilogram-scale production process introduces significant challenges, primarily related to mass transfer, heat transfer, and safety.[5]
Key Scale-Up Challenges and Solutions
| Parameter | Challenge at Scale | Recommended Solution |
| Mixing | Inefficient magnetic stirring leads to poor heat distribution and localized concentration gradients, causing side reactions.[5] | Utilize a jacketed reactor equipped with an overhead mechanical stirrer (e.g., pitched-blade turbine or anchor impeller) to ensure homogeneity. |
| Heat Transfer | The surface-area-to-volume ratio decreases significantly, making both heating and cooling less efficient. Uncontrolled exotherms are a major risk.[5] | Use a jacketed reactor with a programmable temperature control unit. For highly exothermic steps (e.g., POCl₃ quench), use a semi-batch approach with controlled addition rates. |
| Reagent Addition | Adding large quantities of hazardous reagents (like POCl₃) at once is unsafe and can lead to runaway reactions. | Employ calibrated addition pumps or pressure-equalizing dropping funnels for slow, controlled addition of critical reagents. |
| Solvent Handling | Handling large volumes of flammable solvents increases fire risk. Manual transfers are impractical and unsafe. | Use a closed-system transfer with pumps and dedicated lines to move solvents. Ensure the reactor and all equipment are properly grounded to prevent static discharge.[6] |
| Work-up & Isolation | Filtration and extraction become cumbersome and time-consuming at a large scale. | Use a filter press or a centrifuge for solid isolation instead of a Büchner funnel. Perform extractions in the reactor itself if possible, or use a dedicated liquid-liquid extraction vessel. |
Kilogram-Scale Production Workflow
The following diagram illustrates a typical workflow for one of the synthetic steps in a production environment.
Sources
- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemos.de [chemos.de]
Troubleshooting & Optimization
Technical Support Center: Mastering the Conrad-Limpach Quinolone Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Conrad-Limpach reaction. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical and practical advice to improve your yields and troubleshoot common issues encountered during the synthesis of 4-hydroxyquinolines. This resource is structured to address specific problems in a direct question-and-answer format, supported by detailed protocols and expert insights.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses the most frequent and challenging issues encountered during the Conrad-Limpach synthesis. Each answer provides a causal explanation and actionable solutions.
Question 1: My reaction yielded little to no 4-hydroxyquinoline product. What are the likely causes and how can I fix this?
Answer:
Low or no product yield in a Conrad-Limpach synthesis typically points to issues in one of the two key stages: the initial condensation to form the β-aminoacrylate intermediate, or the subsequent thermal cyclization.
-
Incomplete Condensation: The formation of the enamine intermediate is a reversible reaction. To drive the equilibrium towards the product, removal of the water byproduct is crucial. Insufficient water removal will stall the reaction at this stage.
-
Solution: When forming the intermediate, use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water. If running the reaction neat, a mild acid catalyst (e.g., a few drops of acetic acid or p-toluenesulfonic acid) can accelerate the condensation. However, be cautious with strong acids as they can promote side reactions.[1]
-
-
Failed Cyclization: The thermal cyclization requires high temperatures, typically around 250 °C.[1] Insufficient heating will prevent the ring-closing step.
-
Solution: Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A, or mineral oil) reaches and maintains the target temperature.[2][3] Use a high-temperature thermometer to accurately monitor the reaction temperature. Adding the β-aminoacrylate intermediate dropwise to the pre-heated solvent can improve heat transfer and minimize decomposition.
-
-
Substrate Reactivity: The electronic properties of your aniline starting material significantly impact the cyclization step. Electron-withdrawing groups (e.g., nitro, cyano, or halo groups) on the aniline ring decrease its nucleophilicity, making the intramolecular electrophilic aromatic substitution more difficult.
-
Solution: For anilines bearing strongly deactivating groups, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. Alternatively, consider a modified approach, such as a microwave-assisted synthesis, which can often drive difficult cyclizations to completion.
-
Question 2: My reaction produced a significant amount of a dark, intractable tar. What is this tar and how can I prevent its formation?
Answer:
Tar formation is one of the most common and frustrating problems in the Conrad-Limpach synthesis. This tar is a complex mixture of polymeric materials arising from the decomposition and polymerization of starting materials and intermediates under the harsh reaction conditions.
-
Causality of Tar Formation: At the high temperatures required for cyclization, the β-aminoacrylate intermediate and the aniline starting material can undergo various side reactions, including intermolecular condensations and polymerizations. This is particularly problematic if the reaction is heated for too long or at an excessively high temperature.
-
Preventative Strategies:
-
Solvent Choice: The use of a high-boiling, inert solvent is paramount. Solvents like diphenyl ether or mineral oil act as a heat sink, ensuring uniform temperature distribution and preventing localized overheating which can initiate polymerization.[1] Running the reaction neat is highly discouraged as it often leads to extensive charring.
-
Controlled Addition: As mentioned previously, adding the β-aminoacrylate intermediate slowly to the pre-heated solvent at the reaction temperature helps to maintain a low concentration of the reactive intermediate, thus minimizing intermolecular side reactions.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC). Over-extending the reaction time will invariably lead to increased byproduct and tar formation. Once the starting material is consumed, proceed with the workup.
-
Purity of Starting Materials: Ensure your aniline and β-ketoester are pure. Impurities can act as initiators for polymerization.
-
Question 3: I've isolated a product, but it's not the desired 4-hydroxyquinoline. What could it be and how did it form?
Answer:
The most common isomeric byproduct in the Conrad-Limpach synthesis is the corresponding 2-hydroxyquinoline, a result of the competing Knorr quinoline synthesis .
-
Mechanism of Knorr Synthesis: The Knorr pathway is favored at lower reaction temperatures (around 100-140 °C) and under acidic conditions. In this pathway, the aniline attacks the ester carbonyl of the β-ketoester, forming a β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline.
-
Controlling Regioselectivity:
-
Temperature Control: To favor the formation of the desired 4-hydroxyquinoline, the initial condensation should be carried out at a moderate temperature (typically below 140 °C) to form the β-aminoacrylate. The subsequent cyclization must then be performed at a much higher temperature (around 250 °C).
-
One-Pot vs. Two-Step: While a one-pot approach is possible, a two-step procedure where the β-aminoacrylate intermediate is isolated first often provides better control over regioselectivity and higher yields of the 4-hydroxyquinoline.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Conrad-Limpach reaction?
A1: The Conrad-Limpach synthesis is a two-step process:
-
Condensation: An aniline reacts with a β-ketoester to form a β-aminoacrylate (an enamine). This is typically an acid-catalyzed condensation where water is removed to drive the reaction to completion.
-
Thermal Cyclization: The β-aminoacrylate undergoes an intramolecular cyclization at high temperature (around 250 °C) via an electrocyclic ring closure, followed by elimination of an alcohol to form the 4-hydroxyquinoline.
Q2: How does the choice of β-ketoester affect the reaction?
A2: The structure of the β-ketoester determines the substituents at the 2- and 3-positions of the resulting quinoline. For example, using ethyl acetoacetate will result in a 2-methyl-4-hydroxyquinoline. Using a more complex β-ketoester allows for the introduction of a variety of substituents at these positions.
Q3: Are there any modern, milder alternatives to the high-temperature cyclization?
A3: Yes, microwave-assisted synthesis has emerged as a powerful tool for promoting the cyclization step under significantly milder conditions and with shorter reaction times.[4] Microwave irradiation can efficiently and rapidly heat the reaction mixture to the required temperature, often leading to cleaner reactions and improved yields, even for challenging substrates.
Q4: How can I purify my crude 4-hydroxyquinoline product, especially if it is contaminated with tar?
A4: Purification of the crude product can be challenging due to the presence of high-boiling solvents and tarry byproducts. A general procedure is as follows:
-
Solvent Removal: After the reaction, allow the mixture to cool. The product will often precipitate. Dilute the mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product and help remove the high-boiling reaction solvent.
-
Filtration and Washing: Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove residual reaction solvent.
-
Recrystallization: The most effective method for removing tarry impurities is recrystallization. Common solvents for recrystallization of 4-hydroxyquinolines include ethanol, acetic acid, or dimethylformamide (DMF). The choice of solvent will depend on the specific solubility of your product.
-
Decolorizing Carbon: If the product remains colored after recrystallization, treatment with activated charcoal (decolorizing carbon) can help to remove colored impurities.
Experimental Protocols
Protocol 1: Traditional Two-Step Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline
Step 1: Synthesis of Ethyl β-anilinocrotonate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting oil is the crude ethyl β-anilinocrotonate, which can be used in the next step without further purification.
Step 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, heat diphenyl ether to 250 °C.
-
Slowly add the crude ethyl β-anilinocrotonate from Step 1 dropwise to the hot diphenyl ether with vigorous stirring.
-
After the addition is complete, maintain the temperature at 250 °C for an additional 15-30 minutes. Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature. The product should precipitate as a solid.
-
Add hexane to the mixture to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane.
-
Recrystallize the crude product from ethanol to obtain pure 2-methyl-4-hydroxyquinoline.
Protocol 2: Microwave-Assisted Conrad-Limpach Synthesis
-
In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and the β-ketoester (1.1 eq).
-
If desired, a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used, although in many cases the reaction can be run neat.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 200-220 °C for 15-30 minutes. The optimal time and temperature should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vessel to room temperature.
-
The crude product can then be purified by recrystallization as described in Protocol 1.
Data Presentation
Table 1: Influence of Aniline Substituents on Reaction Outcome
| Substituent on Aniline | Electronic Effect | Expected Outcome on Cyclization | Recommended Action |
| -OCH₃, -CH₃ | Electron-donating | Favorable, faster reaction | Standard conditions are usually sufficient. |
| -H | Neutral | Baseline reactivity | Standard conditions are a good starting point. |
| -Cl, -Br | Weakly deactivating | Slower reaction, may require higher temp. | Increase reaction time or temperature slightly. |
| -NO₂, -CN | Strongly deactivating | Very slow or no reaction | Consider microwave synthesis or alternative synthetic routes. |
Visualizations
Conrad-Limpach vs. Knorr Synthesis Pathway
Caption: Competing pathways in the reaction of anilines and β-ketoesters.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-4-methylquinoline
Welcome to the technical support center for the synthesis and optimization of 2-Methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the success of your experiments.
Overview of Synthetic Strategies
The synthesis of this compound is typically not a single-step reaction but rather a multi-step process. A common and effective strategy involves the initial construction of the quinoline core, followed by functional group manipulation to introduce the methoxy group at the 2-position. The most prevalent routes involve the synthesis of a 2-hydroxy or 2-chloro-4-methylquinoline intermediate.
A generalized workflow for the synthesis is depicted below:
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Part 1: Synthesis of the Quinoline Core (2-Hydroxy-4-methylquinoline)
Q1: My Combes/Doebner-von Miller reaction is turning into a dark, tarry mess with very low yield. What's going wrong?
A1: This is a common issue, often stemming from the highly exothermic nature of these acid-catalyzed condensation reactions.[1] Uncontrolled temperature escalation can lead to polymerization and degradation of starting materials and the product.
Troubleshooting Steps:
-
Temperature Control: The initial mixing of reactants, especially with a strong acid catalyst like sulfuric acid, can be highly exothermic.[2][3]
-
Action: Add the acid catalyst slowly and portion-wise to the reaction mixture while cooling the flask in an ice bath. Maintain a controlled temperature throughout the addition.
-
-
Order of Addition: The sequence of adding reagents can be critical.
-
Action: Premix the aniline and the β-dicarbonyl compound before the slow addition of the acid catalyst.
-
-
Catalyst Choice: While sulfuric acid is common, other catalysts can offer milder reaction conditions.
-
Action: Consider using polyphosphoric acid (PPA) which often provides a more controlled reaction.[4]
-
Q2: I'm observing the formation of multiple isomers in my quinoline synthesis. How can I improve the regioselectivity?
A2: The formation of isomers in quinoline synthesis is often dependent on the substitution pattern of the aniline precursor and the reaction conditions.
Troubleshooting Steps:
-
Substituent Effects: The electronic nature of substituents on the aniline ring can direct the cyclization. For instance, methoxy-substituted anilines may favor the formation of 2-substituted quinolines.
-
Catalyst Influence: The choice of acid catalyst can impact the regiochemical outcome.
-
Action: Experiment with different acid catalysts such as sulfuric acid versus polyphosphoric acid to see if it influences the isomeric ratio.
-
Q3: The work-up of my reaction mixture is difficult, and I'm struggling to isolate the 2-hydroxy-4-methylquinoline.
A3: The work-up procedure for these reactions often involves neutralizing a large amount of strong acid, which can be challenging.
Troubleshooting Steps:
-
Neutralization:
-
Action: Carefully and slowly pour the cooled reaction mixture onto crushed ice. Then, neutralize the acidic solution with a base like sodium hydroxide or sodium carbonate solution until the pH is alkaline.[3] The product should precipitate out.
-
-
Purification:
-
Action: The crude solid can be collected by filtration and then purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
-
Part 2: Chlorination of 2-Hydroxy-4-methylquinoline
Q4: My chlorination reaction with phosphorus oxychloride (POCl₃) is incomplete, and I'm recovering a significant amount of starting material.
A4: Incomplete chlorination can be due to insufficient reagent, inadequate temperature, or the presence of moisture.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure an adequate excess of POCl₃ is used.
-
Action: Use at least 2-3 equivalents of POCl₃ relative to the 2-hydroxy-4-methylquinoline.
-
-
Reaction Temperature and Time: The reaction often requires heating to proceed to completion.
-
Action: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary.
-
-
Anhydrous Conditions: POCl₃ reacts violently with water. Any moisture will consume the reagent and hinder the reaction.
-
Action: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Q5: The work-up of the POCl₃ reaction is hazardous and difficult to manage. Are there safer alternatives or best practices?
A5: The work-up of POCl₃ reactions requires careful handling due to the highly exothermic and corrosive nature of quenching the excess reagent.
Best Practices for Work-up:
-
Cooling: Always cool the reaction mixture in an ice bath before quenching.
-
Slow Quenching: Slowly and carefully add the reaction mixture to crushed ice or an ice-water mixture with vigorous stirring. This should be done in a fume hood with appropriate personal protective equipment (PPE).
-
Neutralization: After quenching, neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is basic. The product will precipitate and can be extracted with an organic solvent like dichloromethane or ethyl acetate.
Part 3: Methoxylation of 2-Chloro-4-methylquinoline
Q6: The yield of my methoxylation reaction is low, and I'm observing side products.
A6: Low yields in the nucleophilic substitution of 2-chloro-4-methylquinoline with sodium methoxide can be attributed to several factors.
Troubleshooting Steps:
-
Purity of Starting Material: The 2-chloro-4-methylquinoline should be pure. Impurities can interfere with the reaction.
-
Anhydrous Conditions: Sodium methoxide is highly sensitive to moisture.
-
Action: Use freshly prepared or commercially available sodium methoxide and ensure the methanol solvent is anhydrous.
-
-
Temperature and Reaction Time: The reaction typically requires heating.
-
Action: Reflux the reaction mixture in methanol and monitor its progress by TLC.
-
-
Side Reactions: At high temperatures, elimination reactions can sometimes compete with substitution.
-
Action: If side products are a major issue, try running the reaction at a lower temperature for a longer duration.
-
Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting the synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4-methylquinoline via Combes Synthesis[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline (1 eq.) and acetylacetone (1.1 eq.).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-4 eq.) with constant stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 100-110 °C for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is ~8-9.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-hydroxy-4-methylquinoline.
Protocol 2: Synthesis of 2-Chloro-4-methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-hydroxy-4-methylquinoline (1 eq.) and add phosphorus oxychloride (3 eq.).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the solution is alkaline.
-
Extraction: Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylquinoline (1 eq.) in anhydrous methanol.
-
Reagent Addition: Add sodium methoxide (1.5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary Table
| Step | Reactants | Key Reagents/Catalysts | Typical Yield | Purity Check |
| 1. Quinoline Core Synthesis | Aniline, Acetylacetone | Conc. H₂SO₄ or PPA | 60-80% | Melting Point, ¹H NMR |
| 2. Chlorination | 2-Hydroxy-4-methylquinoline | POCl₃ | 70-90% | TLC, ¹H NMR |
| 3. Methoxylation | 2-Chloro-4-methylquinoline | Sodium Methoxide, Methanol | 80-95% | TLC, ¹H NMR, Mass Spec |
References
-
Organic Syntheses Procedure. lepidine. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]
- Google Patents.
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]
-
E-Periodica. Reduction of 2-Chloro-4-methylquinoline. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
PRISM BioLab. Reaction Conditions Optimization: The Current State. [Link]
-
MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]
-
Creative Biolabs. Reaction Condition Optimization. [Link]
-
YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
PubMed Central. A Brief Introduction to Chemical Reaction Optimization. [Link]
-
Combes Quinoline Synthesis. Combes Quinoline Synthesis. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-Methoxy-4-methylquinoline
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this important synthetic intermediate. Here, we will dissect the common pitfalls in the synthetic pathway and provide actionable, field-proven solutions to optimize your experimental outcomes. Our approach is grounded in a deep understanding of the reaction mechanisms, emphasizing not just the "how" but the critical "why" behind each procedural step.
Introduction to the Synthetic Pathway
The most prevalent and accessible route to this compound involves a two-stage process. The first stage is the synthesis of the precursor, 4-methylquinolin-2(1H)-one (also known as 4-methyl-2-quinolone), typically via the Conrad-Limpach reaction. The second stage is the selective O-methylation of this precursor to yield the desired product. Low yields can arise from inefficiencies in either of these critical stages. This guide is structured to address problems in both.
Technical Support Center: Purification of 2-Methoxy-4-methylquinoline
Welcome to the technical support guide for 2-Methoxy-4-methylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile quinoline derivative. Achieving high purity is critical for reproducible downstream applications, from biological screening to materials science. This guide provides in-depth, experience-based answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the key physicochemical properties I should know for purifying this compound?
A1: Understanding the properties of your target compound and its likely impurities is the foundation of any successful purification strategy. While experimental data for this compound is not widely published, we can infer its behavior from its structure and compare it to its most probable impurities. This data is crucial for selecting between distillation, recrystallization, or chromatography.
Table 1: Physicochemical Properties of this compound and Key Impurities
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity & Solubility Notes |
|---|---|---|---|---|---|
| This compound (Product) | ![]() |
173.21[1] | N/A (Likely a low-melting solid or oil) | N/A (Expected to be distillable under vacuum) | Non-polar aprotic. Soluble in common organic solvents (DCM, EtOAc, Ether). Sparingly soluble in water. |
| 2-Hydroxy-4-methylquinoline (Hydrolysis Impurity) | ![]() |
159.18[2] | 221-223[2][3][4] | >360[5] | Polar protic (due to -OH). Can act as H-bond donor/acceptor. Soluble in hot water/alcohols; low solubility in non-polar solvents.[5][6] |
| 2-Chloro-4-methylquinoline (Precursor Impurity) |
| 177.63 | 55-58[7] | 296 | Non-polar aprotic. Polarity similar to the product. Soluble in most organic solvents. |
Q2: What are the most common impurities found in crude this compound?
A2: The impurity profile is directly linked to the synthetic route. A prevalent method for synthesizing 2-alkoxyquinolines is the nucleophilic substitution of a 2-chloroquinoline precursor with sodium methoxide.[8]
Based on this, the primary impurities are:
-
Unreacted Starting Material (2-Chloro-4-methylquinoline): Incomplete reaction will leave residual precursor. Its polarity is very similar to the product, making it a significant challenge for chromatographic separation.
-
Hydrolysis Product (2-Hydroxy-4-methylquinoline): If any water is present in the reaction media (e.g., non-anhydrous methanol or exposure to moisture during workup), the methoxide can be hydrolyzed to hydroxide, or the product itself can be hydrolyzed to form the corresponding quinolinone. This impurity is significantly more polar than the product due to its hydroxyl group, making it easy to separate.
-
Residual Solvents: Methanol, THF, or other reaction/workup solvents are common. These are typically removed under reduced pressure but can sometimes persist.
Q3: What are the primary methods for purifying this compound?
A3: The choice of method depends on the scale of your experiment and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and generally effective method, especially for removing both polar (hydrolysis product) and similarly non-polar (chloro-precursor) impurities.
-
Recrystallization: Best suited for removing impurities with significantly different solubility profiles. It is excellent for removing the highly polar 2-hydroxy-4-methylquinoline but may be ineffective for removing the 2-chloro-4-methylquinoline precursor.
-
Vacuum Distillation: If the compound is a liquid or a low-melting solid, this can be an effective technique for large-scale purification, particularly for removing non-volatile baseline impurities or highly volatile solvents.
Q4: What safety precautions are necessary?
A4: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Quinolines and their chloro-derivatives should be handled as potentially irritating and harmful.[9] Review the Safety Data Sheet (SDS) for all reagents and solvents used in the purification process.
Section 2: Troubleshooting Guide - Purification Workflows
This section provides solutions to specific problems you may encounter during purification.
Workflow 1: Purification by Recrystallization
Q: My compound "oils out" during cooling instead of forming crystals. What's wrong?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. In an impure sample, this is common because impurities depress the melting point of the eutectic mixture.
-
Causality: The boiling point of your chosen solvent is likely too high, or the concentration of impurities is too great.
-
Solutions:
-
Lower the Solvent Boiling Point: Switch to a solvent or solvent system with a lower boiling point. For example, if you are using toluene, try switching to ethyl acetate/hexane.
-
Use More Solvent: Oiling out can be caused by a supersaturated solution. Add a small amount of additional hot solvent to ensure everything is fully dissolved before cooling.
-
Slow Down Cooling: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Allow the solution to cool slowly, first to room temperature, and then in an ice bath or refrigerator. Rapid cooling promotes oiling.
-
Pre-Purification: If the sample is very impure, a preliminary purification by flash chromatography to remove the bulk of the impurities may be necessary before a successful recrystallization can be achieved.
-
Q: My product is still colored after recrystallization. How do I fix this?
A: Colored impurities are often large, conjugated organic molecules that are present in very small amounts but have high extinction coefficients.
-
Causality: These impurities are often non-polar and co-crystallize with the product.
-
Solution: Use activated carbon (charcoal) during the recrystallization.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Add a very small amount (e.g., 1-2% by weight) of activated carbon to the hot solution. Caution: Add carbon to a solution below its boiling point to avoid violent bumping.
-
Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the surface of the carbon.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.
-
Allow the clear, hot filtrate to cool and crystallize as usual.
-
Workflow 2: Purification by Flash Column Chromatography
Q: My product and an impurity have very similar Rf values on TLC. How can I improve separation?
A: This is a common challenge, especially when trying to separate this compound from its 2-chloro precursor.
-
Causality: The two compounds have very similar polarities, leading to poor differential migration on the stationary phase.
-
Solutions:
-
Decrease Solvent Polarity: A less polar mobile phase will cause all compounds to move more slowly, increasing the contact time with the stationary phase and amplifying small differences in polarity. If you are using 10% Ethyl Acetate in Hexane, try 5% or even 2%. This will increase the separation distance (ΔCV, column volumes) between the spots.
-
Change Solvent System: The "selectivity" of the separation can be altered by changing the nature of the solvents. Instead of an ethyl acetate/hexane system (H-bond acceptor/non-polar), try a dichloromethane/hexane system (dipolar/non-polar).
-
Increase Column Length: Use a longer column to increase the number of theoretical plates, which provides more opportunities for separation to occur.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel and loading it as a dry powder onto the top of the column often results in a tighter initial band and better resolution compared to loading in a liquid solution.
-
Q: My compound is "streaking" or "tailing" on the TLC plate. What does this mean for my column?
A: Tailing is often a sign of compound-silica interactions or overloading.
-
Causality: Basic compounds like quinolines can interact strongly with the acidic protons on the surface of silica gel. This can also happen if the sample is overloaded on the TLC plate or column.
-
Solutions:
-
Add a Modifier: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your mobile phase. This will "cap" the acidic sites on the silica, preventing strong ionic interactions and leading to more symmetrical peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. You will need to re-develop your solvent system as Rf values will change.
-
Reduce the Load: Ensure you are not loading too much material onto your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Section 3: Protocols and Methodologies
Protocol 3.1: Step-by-Step Flash Column Chromatography
This protocol is optimized for separating this compound from both more polar and less polar impurities.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small sample of the crude material in dichloromethane (DCM).
-
Spot on a silica gel TLC plate.
-
Develop the plate in a test solvent system. A good starting point is 10% Ethyl Acetate (EtOAc) in Hexane.
-
Visualize under UV light (254 nm).
-
Goal: Adjust the solvent system polarity until the Rf of the product is approximately 0.25-0.35. The 2-hydroxy impurity should be at the baseline (Rf=0), and the 2-chloro precursor will likely be very close to the product. A lower polarity system (e.g., 5% EtOAc/Hexane) will be needed to separate the chloro-impurity.
-
-
Column Preparation:
-
Select a column with a diameter appropriate for your sample size (e.g., 40g of silica for 1g of crude material).
-
Secure the column vertically in a fume hood.
-
Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a silica gel slurry in the chosen mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the packed silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.
-
Add silica gel (approx. 2-3 times the weight of your crude material) to the solution.
-
Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or bulb) to begin elution.
-
Collect fractions in test tubes. Monitor the separation by TLC, spotting every few fractions on the same plate to track the elution of different components.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Section 4: Visual Guides
Diagram 1: Purification Method Selection
This decision tree guides the initial choice of purification technique based on preliminary analysis of the crude product.
Caption: Decision tree for selecting the primary purification method.
Diagram 2: Troubleshooting Column Chromatography
This workflow provides a logical sequence for addressing poor separation during column chromatography.
Caption: Workflow for troubleshooting poor column chromatography separation.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
NIST. (n.d.). Quinoline, 4-methyl-. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). Lepidine. Retrieved January 25, 2026, from [Link]
-
ChemBK. (2024). 2-Hydroxy-4-methylquinoline. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Chemical syntheses of 2'-O-methoxy purine nucleosides.
-
PubChem. (n.d.). 2-Methylquinolin-4-ol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
The Good Scents Company. (n.d.). lepidine, 491-35-0. Retrieved January 25, 2026, from [Link]
-
Alchemist-chem. (n.d.). 2-Hydroxy-4-methylquinoline Supplier & Manufacturer. Retrieved January 25, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][4]pyridine-1,3-diones. Retrieved January 25, 2026, from [Link]
-
Chemsrc. (n.d.). 2-Chloro-4-methylquinoline. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Chemical Synthesis Database. (n.d.). 7-bromo-2-methoxy-4-methylquinoline. Retrieved January 25, 2026, from [Link]
-
ChemSynthesis. (n.d.). 2-chloro-6-methoxy-4-methylquinoline. Retrieved January 25, 2026, from [Link]
Sources
- 1. This compound | C11H11NO | CID 84796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-羟基-4-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]
- 4. 2-HYDROXY-4-METHYLQUINOLINE CAS#: 607-66-9 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2-Hydroxy-4-methylquinoline Supplier & Manufacturer in China | Properties, Uses, Safety, MSDS, Price [quinoline-thiophene.com]
- 7. 2-Chloro-4-methylquinoline | CAS#:634-47-9 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Methoxy-4-methylquinoline solubility issues and solutions
<Technical Support Center: 2-Methoxy-4-methylquinoline Solubility >
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to navigate the solubility challenges associated with this compound. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and advanced strategies to ensure your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties is the first step in designing any experiment. This compound is a heterocyclic aromatic compound.[1] While specific experimental data for this exact molecule can be limited, we can infer its behavior from its structure and data on closely related quinoline derivatives.[2]
Key Insight: The quinoline core is largely hydrophobic, while the methoxy group and the nitrogen atom introduce some polarity. This dual nature is central to its solubility behavior. The computed properties suggest a lipophilic character, which often correlates with low aqueous solubility.[3]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-Methoxy-4-methylquinolin-2-ol (Related Compound) | Quinoline (Parent Compound) |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₁NO[4] | C₁₁H₁₁NO₂[5] | C₉H₇N[1] |
| Molecular Weight | 173.21 g/mol [4] | 189.21 g/mol [5] | 129.16 g/mol [1] |
| Appearance | Likely a solid at room temperature.[2] | Off-white powder.[6] | Colorless hygroscopic liquid.[1] |
| XLogP3-AA (Lipophilicity) | 2.9[4] | 1.2[7] | 2.0 |
| Aqueous Solubility | Very slightly soluble.[8] | Sparingly soluble in water.[2] | Slightly soluble in cold water, readily in hot water.[1][9] |
| Organic Solvent Solubility | Generally soluble in common organic solvents (DMSO, DMF, ether, methylene dichloride).[8] | Soluble in alcohol, ether, benzene.[2] | Readily soluble in most organic solvents.[1][9] |
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: The primary reason is its molecular structure. The compound has a significant non-polar surface area due to the fused benzene and pyridine rings, making it hydrophobic (lipophilic).[3] This characteristic limits its interaction with polar water molecules, resulting in poor aqueous solubility.[8] For a substance to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the solute molecules together in their crystal lattice and the hydrogen bonds between water molecules. For hydrophobic compounds like this one, this energy balance is unfavorable in water.
Q3: What is the recommended solvent for preparing a stock solution?
A3: For compounds with low aqueous solubility, the standard practice is to first prepare a concentrated stock solution in a water-miscible organic solvent.[10]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.
-
Alternatives: N,N-Dimethylformamide (DMF) or ethanol can also be effective.[8]
Causality: These solvents are effective because they can engage in favorable intermolecular interactions with this compound while also being miscible with the aqueous media used in most biological assays. However, be aware that high concentrations of organic solvents can be toxic to cells or interfere with enzymatic assays. A final solvent concentration of <0.5% is a common goal in cell-based experiments.
Q4: How does pH affect the solubility of this compound?
A4: The quinoline ring contains a nitrogen atom which is a weak base. This means it can be protonated in acidic conditions.[11]
-
In Acidic Solutions (Low pH): The nitrogen atom can accept a proton (H+), forming a positively charged quinolinium ion. This charged species is significantly more polar than the neutral molecule and will, therefore, be more soluble in water.[12][13][14]
-
In Neutral or Basic Solutions (High pH): The compound will remain in its neutral, uncharged form, which is less water-soluble.[13]
Mechanism: This behavior is governed by the Henderson-Hasselbalch equation. By lowering the pH well below the pKa of the conjugate acid, you shift the equilibrium towards the protonated, more soluble form.[13] Therefore, if your experimental conditions allow, acidifying the aqueous medium can be a viable strategy to increase solubility.[15]
Q5: My compound precipitated when I diluted my DMSO stock into my aqueous buffer. What happened and how can I fix it?
A5: This is a very common issue known as "crashing out." It occurs when the compound, which is stable in the concentrated organic stock, is suddenly introduced into an aqueous environment where it is not soluble. The DMSO concentration is instantly diluted, and the water becomes the primary solvent, unable to keep the hydrophobic compound in solution.
Solutions:
-
Reduce the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your buffer, but the final DMSO concentration might still be acceptable.
-
Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding it to a smaller volume first while vortexing vigorously. Then, slowly add this mixture to the rest of the buffer.
-
Use Co-solvents: Include a co-solvent like PEG 400 or propylene glycol in your final aqueous solution to increase the overall solvent capacity for the compound.[16][17]
-
Employ Solubilizing Excipients: Consider using cyclodextrins, which can encapsulate the hydrophobic molecule and increase its apparent aqueous solubility.[18][19]
Part 2: Troubleshooting Guides & Protocols
This section provides step-by-step protocols for common laboratory procedures involving this compound.
Guide 1: Protocol for Preliminary Solubility Assessment
This protocol provides a systematic way to estimate the solubility of this compound in various solvents.[20][21]
Objective: To determine an approximate solubility limit and identify suitable solvents for stock solution preparation.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL glass vials)
-
Analytical balance
-
Solvents to be tested (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol, PEG 400)
-
Vortex mixer, sonicator bath
Procedure:
-
Preparation: Weigh out a precise amount of the compound (e.g., 2 mg) into several separate vials.
-
Initial Solvent Addition: To the first vial, add the solvent of choice (e.g., DMSO) dropwise, starting with a small volume (e.g., 100 µL) to target a high concentration (e.g., 20 mg/mL).
-
Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes.[20]
-
Visual Inspection: Observe the solution. Is it clear, or is solid material still visible?
-
Sonication/Heating: If not fully dissolved, sonicate the vial in a water bath for 5 minutes.[20] Gentle warming (e.g., to 37°C) can also be attempted, but be cautious as heat can degrade some compounds.[20]
-
Incremental Dilution: If the compound remains insoluble, add an additional volume of solvent to decrease the concentration (e.g., add another 100 µL to reach 10 mg/mL) and repeat steps 3-5.
-
Documentation: Continue this process until a clear solution is obtained. The concentration at which the compound fully dissolves is the approximate solubility in that solvent under these conditions.
-
Repeat for all solvents.
Diagram 1: Workflow for Solubility Assessment A visual guide to the systematic process of determining compound solubility.
Guide 2: Troubleshooting Precipitation in Aqueous Media
This guide provides a logical decision tree for addressing compound precipitation upon dilution from an organic stock.
Objective: To successfully prepare a stable, homogenous aqueous solution of this compound for experimental use.
Starting Point: You have a concentrated stock (e.g., 20 mg/mL in DMSO) and it precipitates when added to your aqueous buffer (e.g., PBS).
Diagram 2: Decision Tree for Troubleshooting Precipitation A step-by-step guide to resolving compound precipitation issues.
Part 3: Advanced Solubilization Strategies
When standard methods are insufficient, more advanced formulation strategies may be necessary, particularly in drug development contexts.
-
Co-solvency: This is one of the most widely used techniques to enhance the solubility of poorly water-soluble drugs.[16][22] Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent, making it more hospitable to lipophilic compounds.[23] Common examples include propylene glycol, ethanol, and polyethylene glycols (PEGs).[10][24] The increase in solubility can be several orders of magnitude.[23]
-
pH Adjustment: As discussed, for ionizable compounds like this compound (a weak base), adjusting the pH of the medium can dramatically increase solubility.[12][25][26] By preparing the solution in an acidic buffer, the quinoline nitrogen becomes protonated, and the resulting salt form is much more water-soluble.[13][15]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][27] They can encapsulate poorly soluble "guest" molecules, like this compound, into their central cavity.[19] This forms an "inclusion complex" where the outer hydrophilic surface of the cyclodextrin renders the entire complex water-soluble, significantly increasing the drug's bioavailability and stability.[18][19][28]
-
Particle Size Reduction (Micronization): Reducing the particle size of a solid compound increases its surface-area-to-volume ratio.[25] According to the Noyes-Whitney equation, this increased surface area can lead to a faster dissolution rate. While it may not increase the equilibrium solubility, a faster dissolution rate can be critical for achieving desired concentrations in a given timeframe.[26]
References
-
This compound | C11H11NO | CID 84796. PubChem. Available from: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. 2003. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Quinoline. Wikipedia. Available from: [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. 2019. Available from: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available from: [Link]
-
Standard Operating Procedure for solubility testing. European Union. 2023. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. 2019. Available from: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available from: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available from: [Link]
-
Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Chemos GmbH & Co. KG. Available from: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]
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General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. PubMed. Available from: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available from: [Link]
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pH and Solubility. Fiveable. Available from: [Link]
-
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. 2021. Available from: [Link]
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Procedure for solubility testing of NM suspension. 2016. Available from: [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. 2019. Available from: [Link]
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Solubility enhancement techniques: A comprehensive review. WJBPHS. 2023. Available from: [Link]
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Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available from: [Link]
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Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. 2025. Available from: [Link]
-
2-(2-quinolyl)quinoline. Solubility of Things. Available from: [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available from: [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. 2020. Available from: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. 2022. Available from: [Link]
-
2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017. PubChem. Available from: [Link]
-
2-Methylquinolin-4-ol | C10H9NO | CID 69089. PubChem. Available from: [Link]
-
6-Methoxy-4-methylquinoline | C11H11NO | CID 258761. PubChem. Available from: [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]
- 4. This compound | C11H11NO | CID 84796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-4-methylquinolin-2-ol | 5342-23-4 | Benchchem [benchchem.com]
- 6. 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4 [chemicalbook.com]
- 7. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]
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- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. scienceasia.org [scienceasia.org]
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Optimizing the work-up procedure for 2-Methoxy-4-methylquinoline synthesis
An in-depth technical guide by a Senior Application Scientist on optimizing the work-up procedure for 2-Methoxy-4-methylquinoline synthesis. This guide is structured as a technical support center with troubleshooting guides and FAQs in a question-and-answer format, directly addressing specific issues researchers, scientists, and drug development professionals might encounter during their experiments.
Technical Support Center: this compound Synthesis
Introduction
The synthesis of this compound is a common procedure in medicinal chemistry and materials science. While the synthetic route, often a variation of the Conrad-Limpach reaction followed by O-alkylation, is well-established, the work-up and purification stages are frequently where challenges arise. This guide provides practical, field-tested advice to help you navigate these critical steps, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound, and how do I identify them?
A1: The impurity profile largely depends on the synthetic route. If you are using a two-step approach (e.g., Conrad-Limpach to form 4-methyl-2-quinolone, followed by methylation), you should be vigilant for the following:
-
Unreacted 4-methyl-2-quinolone (Carbostyril): This is the most common impurity if the methylation reaction is incomplete. It is significantly more polar than the desired product.
-
Identification: On a TLC plate, it will have a much lower Rf value. In ¹H NMR, you will see a broad N-H peak, and the chemical shifts of the aromatic protons will differ from your product.
-
-
N-methylated Isomer (1,4-dimethyl-2-quinolone): If your methylating agent is not selective (e.g., using methyl iodide without carefully controlled conditions), you can get methylation on the nitrogen atom.
-
Identification: This isomer can be difficult to separate from your product due to similar polarity. Mass spectrometry is an effective tool to confirm its presence, as it has the same mass as the desired product. Careful analysis of ¹H and ¹³C NMR spectra is crucial to distinguish between O- and N-alkylation.
-
-
Residual Starting Materials: From the initial quinolone formation, you might have residual aniline or ethyl acetoacetate. These are typically removed during the initial work-up of the quinolone intermediate but can persist if that purification was not rigorous.
-
Solvent Adducts or Degradation Products: Depending on the reaction conditions (e.g., high temperatures, strong bases), you may form minor byproducts.
A summary of common impurities and their characteristics is provided in the table below:
| Impurity | Common Cause | TLC Rf vs. Product | Key Identification Method |
| 4-methyl-2-quinolone | Incomplete methylation | Lower | ¹H NMR (N-H peak), TLC |
| 1,4-dimethyl-2-quinolone | Non-selective methylation | Similar | Mass Spec, ¹H & ¹³C NMR |
| Aniline/Ethyl Acetoacetate | Incomplete initial reaction | Varies | ¹H NMR |
Troubleshooting Guide: Work-up & Purification
Problem 1: I'm getting a persistent emulsion during my aqueous wash/extraction. How can I break it?
A1.1: Understanding the Cause: Emulsions are common in quinoline synthesis work-ups, especially after basifying the reaction mixture. The quinoline nitrogen can act as a surfactant, and fine particulate matter can stabilize the oil-in-water or water-in-oil droplets.
A1.2: Step-by-Step Solutions:
-
Mechanical Agitation: Gently swirl or rock the separatory funnel instead of vigorously shaking it. This minimizes the energy input that creates fine droplets.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of the solution. This is often the most effective and straightforward method.
-
Change in pH: If the emulsion persists, a slight adjustment of the aqueous layer's pH away from any pKa of the components can help. However, be cautious not to cause your product to precipitate if it has basic properties.
-
Filtration: For emulsions stabilized by fine solids, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion by removing the solid particles.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate on their own.
The decision-making process for breaking an emulsion can be visualized as follows:
Caption: Crystallization Troubleshooting Workflow
Problem 3: My final product still shows impurities by NMR/TLC after column chromatography. What are my options?
A3.1: Re-evaluating the Purification Strategy: If standard silica gel chromatography is failing, it's likely due to impurities having a very similar polarity to your product.
A3.2: Advanced Purification Techniques:
-
Column Chromatography Optimization:
-
Solvent Gradient: Use a shallow gradient of your mobile phase. For example, instead of going from 10% to 20% ethyl acetate in hexanes in one step, try a gradient of 10%, 12%, 14%, etc. This can improve the separation of closely eluting spots.
-
Alternative Sorbents: Consider using a different stationary phase. Alumina (basic or neutral) can be effective for nitrogen-containing compounds. Alternatively, C18-functionalized (reverse-phase) silica can provide a different selectivity.
-
-
Recrystallization: This is often the most powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system. You may need to screen several solvents to find one where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Acid-Base Extraction: Since your product is a quinoline, it has a basic nitrogen atom. You can exploit this for purification. Dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute acid (e.g., 1M HCl). Your product should move into the aqueous layer as a salt. Neutral impurities will remain in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide and extract your purified product back into an organic solvent. This is particularly effective for removing non-basic impurities.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
If the reaction was run in a high-boiling point solvent like DMF or DMSO, dilute the mixture with a larger volume of an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble byproducts).
-
Dilute acid (e.g., 1M HCl) if you need to remove basic impurities (note: your product may also be extracted into the acid).
-
Dilute base (e.g., saturated sodium bicarbonate) to remove acidic byproducts.
-
Saturated brine (to aid in layer separation and remove bulk water).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
References
-
Quinoline Synthesis: For an overview of the Conrad-Limpach and related reactions, see
- Title: Quinoline Synthesis: The Conrad-Limpach Reaction
- Source: Organic Chemistry Portal
-
URL: [Link]
-
Crystallization Techniques: A comprehensive guide to practical laboratory crystallization
- Title: Crystalliz
- Source: University of Rochester, Department of Chemistry
-
URL: [Link]
- Emulsion Troubleshooting: For a detailed explanation of why emulsions form and how to break them: Title: How to Break an Emulsion Source: MilliporeSigma
Technical Support Center: Enhancing the Purity of 2-Methoxy-4-methylquinoline
Welcome to the dedicated technical support center for 2-Methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve the highest levels of purity. High purity is critical for obtaining reliable experimental results and ensuring the safety and efficacy of potential pharmaceutical candidates.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the common challenges encountered during the synthesis and purification of this compound, offering practical solutions grounded in established chemical principles.
Understanding the Purity Landscape of this compound
The synthesis of this compound, a valuable intermediate in medicinal chemistry, can often result in a mixture of the desired product along with unreacted starting materials, by-products, and degradation products. The specific impurity profile can vary depending on the synthetic route employed. Two common synthetic pathways are the Conrad-Limpach synthesis followed by methylation, and the nucleophilic substitution of 2-chloro-4-methylquinoline with sodium methoxide.[1][2]
Common Impurities and Their Origins:
-
Unreacted Starting Materials:
-
By-products of Synthesis:
-
Isomeric Quinoline Derivatives: Side reactions during the Conrad-Limpach synthesis can lead to the formation of structural isomers.
-
Products of Over-methylation or Incomplete Reaction: In syntheses involving methylation, these are potential by-products.
-
-
Degradation Products:
-
2-Hydroxy-4-methylquinoline (4-methyl-2-quinolone): This is a significant impurity that can arise from the hydrolysis of the methoxy group, particularly under acidic or basic conditions.[3][4] This compound exists in tautomeric forms.[2]
-
Oxidation Products: The quinoline ring system can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species, especially during prolonged heating or exposure to air.[5]
-
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the purification of this compound.
Q1: My final product shows a persistent impurity with a similar polarity to my desired compound, making separation by column chromatography difficult. What could it be and how can I remove it?
A: A common impurity with similar polarity is the hydrolysis product, 2-Hydroxy-4-methylquinoline . Its presence can be confirmed by 1H NMR spectroscopy, where you would observe the disappearance of the methoxy signal (~4.0 ppm) and the appearance of a broad N-H proton signal.
Troubleshooting Steps:
-
Reaction Work-up: Ensure your work-up procedure is neutral or slightly basic to minimize hydrolysis. Avoid prolonged exposure to acidic or strongly basic conditions.
-
Recrystallization: This is often the most effective method for removing the hydroxyl impurity. Due to the hydrogen bonding capability of the hydroxyl group, its solubility profile will differ from your methoxy-substituted product.
-
Recommended Solvent Systems: Experiment with solvents of varying polarity. A good starting point is a mixed solvent system like hexane/ethyl acetate or ethanol/water.[6] The goal is to find a system where your product is soluble in the hot solvent but precipitates upon cooling, while the impurity remains in the mother liquor.
-
-
Aqueous Wash: During your extraction work-up, a wash with a mild aqueous base (e.g., a saturated sodium bicarbonate solution) can help to deprotonate the more acidic 2-hydroxy-4-methylquinoline, partitioning it into the aqueous layer. Be cautious not to use a strong base which could promote further hydrolysis of your desired product.
Q2: During recrystallization, my product "oils out" instead of forming crystals. What causes this and how can I prevent it?
A: "Oiling out" occurs when the solute is insoluble in the hot solvent at the boiling point and separates as a liquid. This is often due to using a solvent that is too nonpolar for the compound or cooling the solution too rapidly.
Preventive Measures:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[7][8] If your compound is oiling out, you may need a more polar solvent or a mixed solvent system.
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides time for crystal nucleation and growth.
-
Seeding: Introduce a small crystal of the pure product to the cooled solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[9]
-
Reduce Solute Concentration: Ensure you are not using a supersaturated solution. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly.
Q3: After column chromatography, I still see traces of the starting material, 2-chloro-4-methylquinoline, in my product. How can I improve the separation?
A: The starting material, 2-chloro-4-methylquinoline, is generally less polar than the product, this compound. If they are co-eluting, you need to optimize your chromatographic conditions to enhance the resolution between them.
Optimization Strategies:
-
Mobile Phase Polarity: Decrease the polarity of your mobile phase. For normal-phase chromatography on silica gel, this means reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This will increase the retention time of both compounds but should improve their separation.
-
Gradient Elution: Start with a low polarity mobile phase to elute the less polar 2-chloro-4-methylquinoline first, then gradually increase the polarity to elute your desired product.
-
Stationary Phase: Ensure you are using a high-quality silica gel with a consistent particle size. For difficult separations, consider using a finer mesh silica gel.
-
Column Loading: Do not overload the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to your crude product.[10]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent or solvent system should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot and show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has cooled, you should observe crystal formation. To maximize the yield, you can place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the appropriate eluent system by running a TLC of your crude product. The ideal system will show good separation between your desired product (Rf value of ~0.3-0.4) and any impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica gel to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if necessary) to begin the elution process.
-
Collect the eluting solvent in fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Purification Method | Key Parameters | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Solvent: Ethanol/Water | >99% | Simple, cost-effective, good for removing impurities with different solubility profiles. | Can have lower yields, may not be effective for impurities with very similar solubility. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient | >99.5% | High resolution, can separate complex mixtures. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Impurities
Caption: A decision tree for troubleshooting common impurities.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Retrieved from [Link]
-
PubMed. (2023). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Retrieved from [Link]
-
Reddit. (2023). Purification of Quinoline-3,4-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]
-
Chemistry For Everyone. (2023, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Google Patents. (n.d.). EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Column chromatography. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. 10(11), 93.
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
YMC. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. Retrieved from [Link]
-
PubMed Central. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
Sources
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- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. athabascau.ca [athabascau.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. web.uvic.ca [web.uvic.ca]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-Methoxy-4-methylquinoline via ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For heterocyclic compounds like quinoline derivatives, which form the backbone of numerous therapeutic agents, even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. This guide provides an in-depth, comparative analysis of the validation of the 2-methoxy-4-methylquinoline structure, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the ¹H and ¹³C NMR spectra of our target molecule and contrast it with a closely related isomer, 2-hydroxy-4-methylquinoline, to demonstrate how subtle differences in their spectral fingerprints allow for definitive structural elucidation.
The Imperative of Structural Integrity in Drug Discovery
The journey from a promising molecular design to a viable drug candidate is paved with meticulous characterization and validation at every stage. A molecule's three-dimensional architecture dictates its interaction with biological targets, and thus its efficacy and potential for off-target effects. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological properties. For instance, the seemingly minor difference between a methoxy (-OCH₃) and a hydroxy (-OH) group on the quinoline scaffold can alter a compound's solubility, membrane permeability, and binding affinity to its target protein. Therefore, robust analytical techniques capable of discerning these fine structural nuances are not just a matter of academic exercise but a critical component of ensuring the safety and efficacy of new medicines.
Comparative NMR Analysis: this compound vs. 2-Hydroxy-4-methylquinoline
To illustrate the discriminatory power of NMR spectroscopy, we will compare the expected spectral data for this compound with its tautomeric isomer, 2-hydroxy-4-methylquinoline (which exists predominantly as 4-methylquinolin-2(1H)-one).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of each proton is highly sensitive to the electron density of its surroundings, while the coupling constant (J) reveals information about neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.7 | s | - |
| H-5 | ~8.0 | d | ~8.5 |
| H-6 | ~7.3 | t | ~7.5 |
| H-7 | ~7.6 | t | ~7.5 |
| H-8 | ~7.8 | d | ~8.0 |
| 4-CH₃ | ~2.6 | s | - |
| 2-OCH₃ | ~4.1 | s | - |
Table 2: Predicted ¹H NMR Data for 2-Hydroxy-4-methylquinoline in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.2 | s | - |
| H-5 | ~7.8 | d | ~8.0 |
| H-6 | ~7.2 | t | ~7.5 |
| H-7 | ~7.5 | t | ~7.5 |
| H-8 | ~7.6 | d | ~8.0 |
| 4-CH₃ | ~2.4 | s | - |
| N-H | ~11.6 | br s | - |
The most striking difference is the presence of a broad singlet around 11.6 ppm in the spectrum of 2-hydroxy-4-methylquinoline, corresponding to the N-H proton of the quinolinone tautomer. This signal would be absent in the spectrum of this compound. Furthermore, the chemical shift of the methoxy protons at approximately 4.1 ppm is a clear indicator of the 2-methoxy substitution.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.
Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~162 |
| C-3 | ~100 |
| C-4 | ~145 |
| C-4a | ~124 |
| C-5 | ~129 |
| C-6 | ~123 |
| C-7 | ~127 |
| C-8 | ~129 |
| C-8a | ~148 |
| 4-CH₃ | ~19 |
| 2-OCH₃ | ~54 |
Table 4: Predicted ¹³C NMR Data for 2-Hydroxy-4-methylquinoline in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~163 |
| C-3 | ~116 |
| C-4 | ~141 |
| C-4a | ~121 |
| C-5 | ~128 |
| C-6 | ~122 |
| C-7 | ~130 |
| C-8 | ~115 |
| C-8a | ~139 |
| 4-CH₃ | ~18 |
A key differentiator in the ¹³C NMR spectra is the chemical shift of the methoxy carbon at approximately 54 ppm in this compound, a signal that is absent in the spectrum of its hydroxy counterpart. Conversely, the C-2 carbon in 2-hydroxy-4-methylquinoline, being part of an amide-like system, will exhibit a distinct chemical shift compared to the ether-linked C-2 in the methoxy derivative.
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is paramount.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument or equivalent.
-
The probe should be tuned and matched to the frequencies of ¹H and ¹³C.
-
The sample temperature should be stabilized, typically at 298 K.
-
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Compare the experimental ¹H and ¹³C NMR data with the predicted values for this compound and the alternative structure, 2-hydroxy-4-methylquinoline.
-
Visualizing the Validation Workflow
The logical process of structural validation through NMR can be visualized as a decision-making workflow.
Caption: A flowchart illustrating the systematic workflow for the structural validation of a synthesized compound using NMR spectroscopy.
Authoritative Grounding and Mechanistic Insights
The principles underlying the interpretation of NMR spectra are well-established in the field of organic chemistry. The chemical shift of a nucleus is governed by its local electronic environment, a phenomenon known as chemical shielding. Electronegative atoms, such as the oxygen in the methoxy group, withdraw electron density from adjacent atoms, leading to a deshielding effect and a downfield shift (higher ppm value) in the NMR spectrum. This is why the protons and the carbon of the methoxy group in this compound are readily identifiable.
Furthermore, the coupling between adjacent, non-equivalent protons provides invaluable information about the connectivity of the molecule. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the protons and their dihedral angle. For aromatic systems like quinoline, the coupling constants between adjacent protons are typically in the range of 7-9 Hz, while longer-range couplings are smaller. These predictable patterns of chemical shifts and coupling constants form the basis for the definitive assignment of the molecular structure.
Conclusion
The structural validation of a synthesized compound is a non-negotiable step in the rigorous process of drug discovery and development. As we have demonstrated, ¹H and ¹³C NMR spectroscopy provide a powerful and nuanced toolkit for the unambiguous determination of molecular structure. By comparing the experimental NMR data of a synthesized compound with the predicted spectra of the target molecule and its potential isomers, researchers can confidently confirm the identity and purity of their compounds. The case of this compound versus 2-hydroxy-4-methylquinoline highlights how even subtle structural differences manifest as clear and interpretable distinctions in their respective NMR spectra, thereby ensuring the integrity of the scientific process and the safety of potential new medicines.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Beck, A. (2013). Concentration Dependent ¹H-NMR Chemical Shifts of Quinoline Derivatives (Doctoral dissertation, University of North Carolina Wilmington). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
A Comparative Guide to the Purity Assessment of 2-Methoxy-4-methylquinoline: An HPLC-Centric Approach
For researchers, scientists, and drug development professionals, the chemical purity of a compound is the bedrock of reliable, reproducible, and meaningful results. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-Methoxy-4-methylquinoline, a key heterocyclic scaffold in medicinal chemistry.[1][2] We will focus on developing a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical tool, contextualized by orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Analytical Challenge: Understanding this compound and Its Impurity Profile
This compound (C₁₁H₁₁NO, M.W.: 173.21 g/mol ) is an aromatic heterocyclic compound.[3] Its structure, featuring a quinoline core, a basic nitrogen atom, and aromatic rings, dictates its analytical behavior. The primary challenge in purity assessment is not just quantifying the main compound but also detecting and resolving structurally similar impurities that may originate from the synthetic route or degradation.
A common synthetic pathway to this compound involves the methylation of its precursor, 2-Hydroxy-4-methylquinoline (also known as 4-methylcarbostyril).[4][5] Therefore, a well-designed analytical method must, at a minimum, be able to resolve the final product from this key starting material. Other potential process-related impurities could include isomers, by-products from side reactions, or residual reagents.
The Workhorse Technique: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential technique for the purity analysis of moderately polar, non-volatile organic compounds like this compound.[6] Its high resolving power, reproducibility, and quantitative accuracy make it the preferred method for routine quality control and stability testing.
Causality Behind Method Development Choices
The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte.
-
Column Selection: A C18 (octadecylsilane) column is the logical starting point. The non-polar C18 stationary phase provides strong hydrophobic interactions with the aromatic rings of the quinoline structure, which is the primary mechanism for retention in RP-HPLC.[7]
-
Mobile Phase Composition: The mobile phase must be optimized for selectivity and peak shape.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in lower backpressure.[7][8]
-
Aqueous Phase & pH Control: The quinoline nitrogen is basic. At a low pH, this nitrogen will be protonated, increasing the compound's polarity and reducing its retention time. Controlling the mobile phase pH with a buffer is critical for achieving reproducible retention times and symmetrical peak shapes by suppressing undesirable interactions with residual silanols on the stationary phase.[7] A phosphate or formate buffer at a pH between 2.5 and 4.0 is an excellent choice.
-
-
Detection: The extensive conjugation in the quinoline ring system results in strong UV absorbance. A UV detector, particularly a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is ideal. A DAD/PDA not only quantifies the analyte but also provides UV spectra across the peak, which is an invaluable tool for assessing peak purity and identifying co-eluting impurities.[9]
Workflow for HPLC Purity Assessment
Caption: A typical workflow for the purity assessment of this compound by HPLC.
A Self-Validating System: The Stability-Indicating Method
For drug development and registration, a purity method must be stability-indicating . This means the method can definitively separate the intact analyte from its degradation products, ensuring that a decrease in the main peak area accurately reflects the degradation of the compound.[10][11] This is achieved through forced degradation (stress testing) studies.
The sample is subjected to harsh conditions to intentionally induce degradation:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidation: e.g., 3% H₂O₂ at room temperature[11]
-
Thermal Stress: e.g., Solid sample at 80 °C[11]
-
Photolytic Stress: Exposure to UV/Visible light (ICH Q1B)
The developed HPLC method is then used to analyze these stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.
Forced Degradation Experimental Workflow
Caption: Workflow for establishing a stability-indicating HPLC method via forced degradation.
Comparison with Orthogonal Analytical Techniques
While HPLC is powerful, relying on a single method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy picture of a compound's purity.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that provides structural information. It is excellent for identifying volatile or thermally stable impurities that might not be detected by HPLC. For this compound, GC-MS can be a powerful tool to check for residual solvents or low-boiling point synthesis by-products.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the absolute purity (as a weight/weight percentage) of a sample without the need for a reference standard of the analyte itself.[12][13] It works by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight. This provides an orthogonal value to the relative area percent purity obtained from HPLC.
Comparative Data Summary
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility/boiling point in a gaseous mobile phase. | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field. |
| Quantitation Type | Relative Purity (Area %). Requires a reference standard for absolute quantitation. | Relative Purity (Area %). Can provide semi-quantitative data without standards. | Absolute Purity (w/w %). A primary ratio method.[12] |
| Typical Impurities Detected | Non-volatile process impurities (e.g., starting materials, isomers) and degradation products. | Volatile and semi-volatile impurities, residual solvents, thermally stable by-products. | A wide range of impurities containing NMR-active nuclei, provided their signals don't overlap. |
| Key Advantage | High resolution for isomers and non-volatile compounds; robust and reproducible for routine QC. | High sensitivity and structural identification capability through mass spectra. | Provides absolute purity without an analyte-specific standard; non-destructive. |
| Key Limitation | May not detect non-UV active or highly volatile impurities. Relative purity can be misleading if impurities have different response factors. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR and a certified internal standard. |
Detailed Experimental Protocols
The following protocols are robust starting points and should be fully validated according to ICH Q2(R1) guidelines before routine use.[9][10]
Protocol 1: RP-HPLC Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined from UV scan). Monitor 220-400 nm range.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL stock. Dilute 1:10 with the same diluent for a final concentration of 0.1 mg/mL.
-
System Suitability: For the main analyte peak: Tailing Factor ≤ 1.5; Theoretical Plates ≥ 2000. Resolution between the main peak and any adjacent impurity should be ≥ 1.5.
-
Data Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[13]
Protocol 2: GC-MS for Volatile Impurities
-
Instrumentation: GC system with a Mass Spectrometric detector (MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 5 min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): A certified reference material with known purity (e.g., Maleic Anhydride, Dimethyl Sulfone). The IS must have proton signals that do not overlap with the analyte signals.
-
Solvent: Deuterated solvent in which both the analyte and IS are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Procedure:
-
Accurately weigh a specific amount of the internal standard (W_IS) into a vial.
-
Accurately weigh a specific amount of the this compound sample (W_Analyte) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Acquire a proton NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 7 * T1) to ensure full signal relaxation for accurate integration.
-
Integrate a well-resolved signal for the analyte (I_Analyte) and a signal for the IS (I_IS).
-
-
Calculation:
-
Purity (w/w %) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * Purity_IS
-
Where: N = Number of protons for the integrated signal; MW = Molecular Weight; Purity_IS = Purity of the internal standard.
-
Conclusion: An Integrated Strategy for Comprehensive Purity Assessment
For the comprehensive purity assessment of this compound, a multi-faceted approach is superior. A validated, stability-indicating RP-HPLC method serves as the core for routine analysis, release testing, and stability studies. This should be complemented by GC-MS during process development to profile and control volatile impurities. Finally, qNMR should be employed as a primary method to rigorously determine the absolute purity of reference standards and key batches, providing an essential orthogonal confirmation of the data obtained from chromatographic techniques. This integrated strategy ensures the highest level of confidence in the quality and purity of the compound, underpinning the integrity of subsequent research and development activities.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- Pawlowski, M., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
- Malik, A. K., & Faheem, M. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Retrieved January 24, 2026, from [Link]
-
Chromatography Today. (n.d.). Alternative found for HPLC methods. Retrieved January 24, 2026, from [Link]
-
Malik, A. K., & Faheem, M. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. Retrieved January 24, 2026, from [Link]
-
EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704.
- Google Patents. (n.d.). HPLC Method for purifying organic compounds.
-
ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. Retrieved January 24, 2026, from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved January 24, 2026, from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved January 24, 2026, from [Link]
-
IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2016). How to determine % purity of an isolated unknown compound without using standard? Retrieved January 24, 2026, from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). An improved process for the synthesis of quinoline derivatives.
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 24, 2026, from [Link]
-
Walsh Medical Media. (2019). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Retrieved January 24, 2026, from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved January 24, 2026, from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved January 24, 2026, from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved January 24, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 24, 2026, from [Link]
- JOCPR. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research.
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. Retrieved January 24, 2026, from [Link]
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In the landscape of pharmaceutical research and drug development, the meticulous characterization of heterocyclic compounds is paramount. Among these, the quinoline scaffold holds a privileged position due to its prevalence in a wide array of biologically active molecules. This guide provides an in-depth spectroscopic comparison of 2-Methoxy-4-methylquinoline with its parent molecule, quinoline, and the related derivatives, 4-methylquinoline and 2-methoxyquinoline. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, we will elucidate the electronic and structural influence of the methoxy and methyl substituents on the quinoline core. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of quinoline-based compounds.
The Rationale for Spectroscopic Scrutiny
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Spectroscopic techniques provide a powerful and non-destructive means to probe these characteristics. For quinoline derivatives, understanding how substituents alter the electron distribution and geometry of the aromatic system is crucial for predicting reactivity, metabolic stability, and interaction with biological targets. By systematically comparing this compound to its simpler analogs, we can isolate and understand the distinct contributions of the electron-donating methoxy group at the 2-position and the methyl group at the 4-position.
Structural Overview
The compounds under comparison share the fundamental quinoline bicyclic heteroaromatic ring system. The introduction of substituents at various positions significantly perturbs the electronic environment of the ring, leading to distinct spectroscopic signatures.
Figure 2: Standard workflow for solution-state NMR analysis.
The choice of a deuterated solvent is critical as it must dissolve the analyte without producing a large interfering proton signal. [1]Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good solvating power and relatively simple residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. [1]
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons of each type (integration). The electron-donating methoxy group and the weakly electron-donating methyl group are expected to cause upfield shifts (to lower ppm values) of the protons on the quinoline ring, particularly those in close proximity.
Table 1: Comparative ¹H NMR Data (δ, ppm) of Quinoline Derivatives in CDCl₃
| Proton | Quinoline | 4-Methylquinoline | 2-Methoxyquinoline | This compound (Predicted) |
| H-2 | 8.93 | 8.78 | - | - |
| H-3 | 7.40 | 7.22 | 6.85 | ~6.7 |
| H-5 | 8.11 | 8.11 | 7.85 | ~7.8 |
| H-6 | 7.55 | 7.56 | 7.35 | ~7.3 |
| H-7 | 7.72 | 7.71 | 7.60 | ~7.5 |
| H-8 | 7.81 | 7.99 | 7.70 | ~7.6 |
| -CH₃ | - | 2.69 | - | ~2.6 |
| -OCH₃ | - | - | 4.10 | ~4.0 |
Note: Data for Quinoline and 4-Methylquinoline are sourced from experimental spectra. [2]Data for 2-Methoxyquinoline is based on typical values for such compounds. Predicted values for this compound are estimated based on substituent effects.
Analysis:
-
Effect of the 4-Methyl Group: In 4-methylquinoline, the H-3 proton experiences a noticeable upfield shift compared to quinoline, due to the weak electron-donating nature of the adjacent methyl group. The other protons are less affected, indicating a localized electronic effect. [3]* Effect of the 2-Methoxy Group: The electron-donating methoxy group at the 2-position in 2-methoxyquinoline is predicted to cause a significant upfield shift of the H-3 proton. The protons on the carbocyclic ring (H-5 to H-8) are also expected to shift slightly upfield due to resonance effects.
-
Combined Effects in this compound: In the target molecule, the combined electron-donating effects of the 2-methoxy and 4-methyl groups are expected to result in a further upfield shift of the H-3 proton compared to the monosubstituted derivatives. The methyl and methoxy proton signals will appear as sharp singlets in their respective characteristic regions.
¹³C NMR Spectral Comparison
¹³C NMR spectroscopy provides a "carbon fingerprint" of the molecule, with each unique carbon atom giving a distinct signal. The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment.
Table 2: Comparative ¹³C NMR Data (δ, ppm) of Quinoline Derivatives in CDCl₃
| Carbon | Quinoline | 4-Methylquinoline | 2-Methoxyquinoline | This compound |
| C-2 | 150.3 | 150.1 | ~163 | ~162 |
| C-3 | 120.9 | 121.2 | ~111 | ~110 |
| C-4 | 136.1 | 144.1 | ~138 | ~143 |
| C-4a | 128.2 | 128.6 | ~127 | ~127 |
| C-5 | 129.4 | 129.2 | ~128 | ~128 |
| C-6 | 126.5 | 126.2 | ~124 | ~124 |
| C-7 | 129.4 | 129.1 | ~129 | ~129 |
| C-8 | 127.6 | 123.3 | ~127 | ~123 |
| C-8a | 148.3 | 148.0 | ~147 | ~147 |
| -CH₃ | - | 18.7 | - | ~18 |
| -OCH₃ | - | - | ~54 | ~54 |
Note: Data for Quinoline and 4-Methylquinoline are based on experimental values. Data for 2-Methoxyquinoline and this compound are estimated based on known substituent chemical shift (SCS) effects.
Analysis:
-
Effect of the 4-Methyl Group: The most significant effect of the methyl group in 4-methylquinoline is the downfield shift of the C-4 carbon to which it is attached, and a slight shielding (upfield shift) of the ortho (C-3, C-4a) and para (C-8a) carbons.
-
Effect of the 2-Methoxy Group: The oxygen of the methoxy group is strongly electron-donating through resonance and electron-withdrawing through induction. The resonance effect typically dominates for aromatic systems, leading to a significant downfield shift of the attached carbon (C-2) and shielding of the ortho (C-3) and para (C-4) carbons.
-
Combined Effects in this compound: The C-2 and C-4 carbons are expected to be significantly deshielded due to the direct attachment of the methoxy and methyl groups, respectively. The C-3 carbon will likely experience a notable upfield shift due to the combined electron-donating effects of the adjacent substituents.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the excitation of molecular vibrations, and the frequencies of these vibrations are characteristic of specific bond types.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a popular sampling technique that requires minimal sample preparation.
Figure 3: Standard workflow for ATR-FTIR analysis. [4] The principle of ATR involves an IR beam being passed through a crystal of high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed on the crystal surface. [4]This makes it ideal for analyzing solid and liquid samples directly.
IR Spectral Comparison
The IR spectra of quinoline and its derivatives are characterized by several key regions: C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the quinoline core, and the fingerprint region which contains a complex pattern of absorptions unique to the molecule.
Table 3: Key IR Absorption Bands (cm⁻¹) for Quinoline Derivatives
| Vibrational Mode | Quinoline | 4-Methylquinoline | 2-Methoxyquinoline | This compound |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | - | 2980-2850 | 2980-2850 | 2980-2850 |
| C=C/C=N Ring Stretch | 1620-1450 | 1620-1450 | 1620-1450 | 1620-1450 |
| C-O Stretch | - | - | ~1250 | ~1250 |
| C-H Out-of-plane Bend | 900-675 | 900-675 | 900-675 | 900-675 |
Note: Data is based on typical ranges for these functional groups and may vary slightly between molecules.
Analysis:
-
Aromatic C-H Stretching: All four compounds will exhibit characteristic aromatic C-H stretching vibrations in the 3100-3000 cm⁻¹ region.
-
Aliphatic C-H Stretching: 4-Methylquinoline and this compound will show aliphatic C-H stretching absorptions from their methyl groups in the 2980-2850 cm⁻¹ range. The methoxy group of 2-methoxyquinoline and this compound will also contribute to this region.
-
Ring Stretching: The C=C and C=N stretching vibrations of the quinoline ring system typically appear as a series of bands in the 1620-1450 cm⁻¹ region. The position and intensity of these bands can be influenced by the electronic effects of the substituents.
-
C-O Stretching: A key feature for 2-methoxyquinoline and this compound will be the presence of a strong C-O stretching band, characteristic of the aryl ether linkage, typically around 1250 cm⁻¹.
-
Fingerprint Region: The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic rings.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound with high accuracy and can offer structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron ionization is a common ionization technique for volatile and thermally stable organic compounds.
Figure 4: General workflow for Electron Ionization Mass Spectrometry.
In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), which causes the ejection of an electron from the molecule to form a radical cation, the molecular ion (M⁺•). The excess energy imparted to the molecular ion often leads to its fragmentation into smaller, characteristic ions.
Mass Spectral Comparison
The mass spectrum provides the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.
Table 4: Key Mass Spectrometry Data for Quinoline Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Quinoline | C₉H₇N | 129.16 | 129 (M⁺•), 102 ([M-HCN]⁺•) |
| 4-Methylquinoline | C₁₀H₉N | 143.19 | 143 (M⁺•), 142 ([M-H]⁺), 115 ([M-HCN-H]⁺) |
| 2-Methoxyquinoline | C₁₀H₉NO | 159.18 | 159 (M⁺•), 130 ([M-CHO]⁺), 116 ([M-CH₃-CO]⁺) |
| This compound | C₁₁H₁₁NO | 173.21 | 173 (M⁺•), 158 ([M-CH₃]⁺), 130 ([M-CH₃-CO]⁺) |
Note: Data is compiled from various sources, including PubChem and the NIST Chemistry WebBook. [5]Fragmentation patterns for this compound are predicted based on known fragmentation pathways.
Analysis:
-
Quinoline: The mass spectrum of quinoline is characterized by a stable molecular ion at m/z 129 and a prominent fragment at m/z 102, corresponding to the loss of hydrogen cyanide (HCN). [6]* 4-Methylquinoline: 4-Methylquinoline shows a strong molecular ion peak at m/z 143. A significant fragment is often observed at m/z 142, corresponding to the loss of a hydrogen atom to form a stable quinolyl-methyl cation.
-
2-Methoxyquinoline: The fragmentation of 2-methoxyquinoline is expected to involve the loss of a formyl radical (•CHO) to give an ion at m/z 130, or the loss of a methyl radical followed by carbon monoxide to yield an ion at m/z 116. [7]* This compound: The molecular ion is expected at m/z 173. [8]Fragmentation will likely involve the loss of a methyl radical from the methoxy group to give an ion at m/z 158. Subsequent loss of carbon monoxide would lead to a fragment at m/z 130.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like quinoline, the most important transitions are π → π*.
Experimental Protocol: UV-Vis Spectrophotometry
The procedure for obtaining a UV-Vis spectrum is relatively straightforward.
Figure 5: Standard procedure for UV-Vis spectrophotometry.
It is crucial to use a solvent that does not absorb in the same region as the analyte. Ethanol and methanol are common choices for UV-Vis spectroscopy of organic compounds.
UV-Vis Spectral Comparison
The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic nature of substituents. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths.
Table 5: UV-Vis Absorption Data (λmax, nm) for Quinoline Derivatives in Ethanol
| Compound | λmax (nm) |
| Quinoline | ~226, 276, 313 |
| 4-Methylquinoline | ~227, 278, 315 |
| 2-Methoxyquinoline | ~230, 280, 325 |
| This compound | ~232, 282, 328 |
Note: Values are approximate and can vary with solvent and pH. Data is based on typical values for these chromophores.
Analysis:
-
Quinoline: The UV spectrum of quinoline exhibits multiple absorption bands corresponding to different π → π* transitions within the aromatic system.
-
4-Methylquinoline: The methyl group has a minor effect on the UV spectrum, causing a slight bathochromic shift of the absorption maxima.
-
2-Methoxyquinoline: The electron-donating methoxy group extends the conjugation of the π-system through its lone pair of electrons, resulting in a more significant bathochromic shift compared to the methyl group.
-
This compound: The combined effects of the methoxy and methyl groups are expected to lead to the most red-shifted absorption spectrum among the compared compounds.
Conclusion
The spectroscopic analysis of this compound in comparison to quinoline, 4-methylquinoline, and 2-methoxyquinoline provides a clear illustration of substituent effects on a fundamental heterocyclic scaffold. The electron-donating methoxy group exerts a more pronounced influence on the spectroscopic properties than the methyl group, causing significant shifts in the NMR spectra, introducing a characteristic C-O stretching band in the IR spectrum, and inducing a notable bathochromic shift in the UV-Vis spectrum. The methyl group's effects are more localized. This guide provides a foundational understanding of how these substituents modulate the electronic and structural properties of the quinoline ring system, offering valuable insights for the rational design and characterization of novel quinoline-based molecules in drug discovery and materials science. The provided experimental protocols serve as a reliable starting point for obtaining high-quality, reproducible spectroscopic data.
References
- American Chemical Society. (2026). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Organic Letters.
- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- IUCr Journals. (2022, August 29). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
- BenchChem. (n.d.). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
- Canadian Science Publishing. (n.d.).
- TSI Journals. (n.d.).
- UNCW Institutional Repository. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
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- 2. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 5. Quinoline, 4-methyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. This compound | C11H11NO | CID 84796 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-Methoxy-4-methylquinoline: A qNMR Approach
In the landscape of pharmaceutical analysis and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 2-Methoxy-4-methylquinoline, a key heterocyclic scaffold in medicinal chemistry, against the more traditional High-Performance Liquid Chromatography (HPLC) with UV detection. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Principle of Absolute Quantification: Why qNMR Excels
Quantitative NMR (qNMR) stands as a powerful analytical technique offering insights into the structure and quantity of molecules in a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR peak and the number of nuclei contributing to that signal.[2] This unique characteristic allows for absolute quantification, often without the need for calibration curves of the analyte itself, a significant advantage over many other analytical techniques.[2][3] For the quantification of this compound, this translates to a highly accurate and direct measurement of its purity and concentration.
Unlike chromatographic methods such as HPLC, which rely on the comparison of a detector's response to an analyte with that of a reference standard, qNMR is a primary ratio method.[3] This means that with a well-characterized internal standard of known purity, the concentration of the analyte can be determined directly from a single spectrum. This reduces the reliance on often expensive and sometimes unavailable pure reference materials for every analyte.[4]
Experimental Protocol: A Self-Validating qNMR Workflow for this compound
The following protocol for the quantitative analysis of this compound is designed to be a self-validating system, ensuring the integrity and accuracy of the results.
Rationale for Reagent and Standard Selection
-
Analyte: this compound (C₁₁H₁₁NO, MW: 173.21 g/mol ).[5]
-
Deuterated Solvent: Chloroform-d (CDCl₃) is an appropriate choice as it is a common solvent for non-polar to moderately polar organic molecules like quinoline derivatives and has a well-defined residual solvent peak that typically does not interfere with the analyte signals.[6]
-
Internal Standard: Maleic acid is a suitable internal standard. It is non-volatile, stable, of established purity, and possesses a simple ¹H NMR spectrum with a sharp singlet at approximately 6.3 ppm, which is unlikely to overlap with the aromatic or methyl signals of this compound.[4][7] The selection of an internal standard with non-overlapping resonance peaks is crucial for accurate integration.[7]
Sample Preparation
-
Accurate Weighing: Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Internal Standard Addition: Accurately weigh approximately 10-15 mg of maleic acid (internal standard) into the same vial. An analyte to standard signal intensity ratio of approximately 1:1 is recommended for optimal accuracy.[8]
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to ensure complete dissolution of both the analyte and the internal standard.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
Caption: qNMR Sample Preparation Workflow.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Higher field strengths can enhance sensitivity and signal dispersion.[1]
-
Pulse Program: A simple, single-pulse program (e.g., 'zg' or 'zg30' on Bruker instruments) should be used.[1]
-
Flip Angle: 30 degrees. A smaller flip angle helps to ensure that all protons are fully relaxed between scans, which is critical for accurate quantification.
-
Relaxation Delay (D1): A crucial parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being quantified.[9] For small molecules, T1 values are typically in the range of 0.2 to 3.0 seconds.[1] A conservative D1 of 15-20 seconds is recommended to ensure full relaxation of all relevant nuclei. The use of a paramagnetic relaxation agent can shorten T1 values and thus the required D1, but this introduces other complexities.[10]
-
Acquisition Time (AQ): A minimum of 2.5 seconds is recommended to ensure good digitization of the spectrum and to avoid truncation of the free induction decay (FID).[11]
-
Number of Scans (NS): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio for accurate integration of the signals of interest.
Data Processing and Quantification
-
Fourier Transformation and Phasing: Apply Fourier transformation to the FID and carefully phase the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the singlet from the methoxy group protons (around 4.0 ppm) or the methyl group protons (around 2.6 ppm) are good candidates for quantification as they are sharp and less likely to have overlapping signals. For maleic acid, integrate the singlet corresponding to its two olefinic protons.
-
Calculation of Purity/Concentration: The purity of this compound can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100
Where:
-
Ianalyte = Integral of the selected analyte signal
-
Nanalyte = Number of protons for the selected analyte signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons for the internal standard signal
-
MWanalyte = Molecular weight of the analyte
-
MWIS = Molecular weight of the internal standard
-
manalyte = Mass of the analyte
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard
-
Sources
- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. database.ich.org [database.ich.org]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. enovatia.com [enovatia.com]
- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 6. bipm.org [bipm.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bipm.org [bipm.org]
A Head-to-Head Comparison of Synthetic Routes to 2-Methoxy-4-methylquinoline: A Guide for Researchers
Introduction: The Significance of 2-Methoxy-4-methylquinoline
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a privileged scaffold found in a wide array of biologically active molecules, including antimalarial, anticancer, and anti-inflammatory agents. The specific substitution pattern of a methoxy group at the 2-position and a methyl group at the 4-position imparts distinct physicochemical properties that researchers can exploit for the fine-tuning of molecular interactions with biological targets. This guide provides a comprehensive, head-to-head comparison of the most practical and historically significant synthetic routes to this valuable building block, complete with experimental insights and comparative data to inform your selection of the optimal synthetic strategy.
Route 1: The Workhorse Method - Two-Step Synthesis via Acetoacetanilide Cyclization and O-Methylation
This two-step approach is arguably the most direct and widely employed method for the laboratory-scale synthesis of this compound. It involves the initial acid-catalyzed cyclization of a readily available starting material, acetoacetanilide, to form the key intermediate 2-hydroxy-4-methylquinoline (which exists in tautomeric equilibrium with 4-methylquinolin-2(1H)-one). This is followed by a straightforward O-methylation to yield the desired product.
Step 1: Acid-Catalyzed Cyclization of Acetoacetanilide
This intramolecular electrophilic substitution reaction is a robust and high-yielding method for the construction of the quinolin-2-one core.
Causality Behind Experimental Choices: The use of a strong dehydrating acid, such as concentrated sulfuric acid, is crucial for promoting the intramolecular cyclization. The acid protonates the carbonyl oxygen of the acetyl group, rendering the carbon more electrophilic. This facilitates the nucleophilic attack by the electron-rich aromatic ring. The reaction is typically heated to provide the necessary activation energy for the cyclization to overcome the energetic barrier of temporarily disrupting the aromaticity of the benzene ring.
Experimental Protocol: Synthesis of 2-Hydroxy-4-methylquinoline [1]
-
In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid (6 mL).
-
Gently heat the sulfuric acid to approximately 75°C.
-
In small portions, cautiously add acetoacetanilide (3 g) to the heated acid with continuous stirring. Maintain the reaction temperature between 70-75°C during the addition.
-
After the addition is complete, raise the temperature to 95°C and hold for 15 minutes.
-
Allow the reaction mixture to cool to 60-65°C.
-
In a separate beaker, prepare 160 mL of cold distilled water.
-
Slowly and carefully pour the warm reaction mixture into the cold water with vigorous stirring. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2-hydroxy-4-methylquinoline.
Reported Yield: Up to 94%[2]
Sources
A Comparative Guide to the Development of a Stability-Indicating HPLC Method for 2-Methoxy-4-methylquinoline
This guide provides an in-depth, scientifically grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel heterocyclic compound, 2-Methoxy-4-methylquinoline. Moving beyond a simple recitation of steps, we will explore the causal relationships behind experimental choices, compare alternative analytical approaches, and ground our protocol in the rigorous standards of international regulatory guidelines. Our objective is to equip researchers, analytical scientists, and drug development professionals with a robust, self-validating system for assessing the stability and purity of this molecule.
The Imperative for a Stability-Indicating Method
In pharmaceutical development, a stability-indicating analytical method (SIAM) is a critical tool. Its primary function is to provide an unambiguous assessment of a drug substance's purity by separating the intact active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and excipients.[1][2] The development of such a method is not merely a quality control exercise; it is a foundational component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission and is mandated by guidelines such as the International Council for Harmonisation's (ICH) Q1A(R2).[2][3] A validated SIAM provides crucial data to establish a drug's re-test period or shelf life, recommend storage conditions, and ensure patient safety by monitoring the emergence of potentially toxic degradants.[2][4]
Characterization of this compound
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs initial decisions on column selection, mobile phase composition, and detection wavelength.
This compound is a quinoline derivative. The quinoline ring system imparts a degree of hydrophobicity, while the nitrogen atom provides a site for potential protonation (making its retention pH-dependent).
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 2-Hydroxy-4-methylquinoline (Analog) | Justification & Impact on HPLC |
| Molecular Formula | C₁₁H₁₁NO[5] | C₁₀H₉NO[6] | Indicates a relatively small, non-polar molecule suitable for reversed-phase HPLC. |
| Molecular Weight | 173.21 g/mol [5] | 159.18 g/mol [6] | Influences diffusion and chromatographic behavior. |
| Structure | Quinoline ring with methoxy and methyl groups | Quinolinone tautomer[7] | The hydrophobic quinoline core suggests strong retention on C18 or C8 columns. The basic nitrogen requires pH control. |
| Predicted pKa | ~4.5 (for the quinoline nitrogen) | 11.83 (for the hydroxyl group)[6] | Critical for mobile phase pH selection. To ensure consistent retention, the mobile phase pH should be set at least 2 units away from the pKa. |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile.[7] | Sparingly soluble in water.[7] | Guides the choice of diluent for sample and standard preparation. A mismatch with the mobile phase can cause peak distortion. |
| UV λmax | ~225 nm, ~270 nm, ~315 nm (Predicted) | Not Available | Essential for selecting the optimal detection wavelength for sensitivity and specificity. |
A Systematic Approach to Method Development
Our strategy is to build a robust reversed-phase HPLC (RP-HPLC) method, the workhorse for stability-indicating assays of small molecules.[1][8] We will compare different stationary phases and mobile phase conditions to achieve optimal separation.
Initial Chromatographic Conditions: A Rationale-Driven Starting Point
The initial conditions are not a random guess but an educated starting point based on the analyte's properties.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is the first choice due to the hydrophobic nature of the quinoline moiety.[8] We will also evaluate a Phenyl-Hexyl column as an alternative, which can offer different selectivity for aromatic compounds through pi-pi interactions.
-
Mobile Phase: A gradient elution is chosen to ensure elution of both the main analyte and any potential, more polar or more retained, degradation products within a reasonable runtime.[1]
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The acid serves two purposes: it protonates residual silanols on the silica-based column, reducing peak tailing, and it maintains a consistent low pH (~2.7) to ensure the quinoline nitrogen is fully protonated, leading to sharp, reproducible peaks.[9]
-
Organic Phase (B): Acetonitrile. It is a common strong solvent in RP-HPLC with good UV transparency and low viscosity.[9]
-
-
Detection: A Photodiode Array (PDA) detector is indispensable. It allows for the simultaneous monitoring of multiple wavelengths and the extraction of UV spectra to assess peak purity and identify potential co-eluting peaks. Based on predictions, we will monitor at 270 nm for good sensitivity.
-
Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm I.D. column.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a good starting point, as it is compatible with the mobile phase and should provide good solubility for the analyte.
Workflow for Method Development and Validation
The overall process is a systematic progression from understanding the molecule to a fully validated, compliant analytical method.
Caption: Workflow for Stability-Indicating Method Development.
Forced Degradation Studies: The Core of a Stability-Indicating Method
Forced degradation, or stress testing, is the cornerstone of developing a truly stability-indicating method.[3] The objective is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing to generate the likely degradation products.[10] The target degradation is typically 5-20%, which is sufficient to produce and detect degradants without destroying the sample.[10][11]
Experimental Protocol for Forced Degradation
Stock Solution: Prepare a 1.0 mg/mL solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N HCl.
-
Heat at 80°C for 4 hours.
-
Cool, neutralize with 1 mL of 1N NaOH, and dilute to 10 mL with mobile phase.
-
Rationale: To test susceptibility to low pH environments, which can occur in some formulations or physiological conditions.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N NaOH.
-
Keep at room temperature for 2 hours.
-
Cool, neutralize with 1 mL of 1N HCl, and dilute to 10 mL with mobile phase.
-
Rationale: The methoxy group may be susceptible to hydrolysis under basic conditions.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 6 hours, protected from light.
-
Dilute to 10 mL with mobile phase.
-
Rationale: To assess stability against oxidative stress, which can be initiated by atmospheric oxygen or peroxide-containing excipients. The quinoline ring can be susceptible to N-oxidation.
-
-
Thermal Degradation:
-
Place solid powder of the drug substance in a controlled oven at 105°C for 24 hours.
-
Prepare a solution of the stressed solid at 0.1 mg/mL in mobile phase.
-
Rationale: To evaluate the intrinsic thermal stability of the molecule in the solid state.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the drug substance to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the solution alongside a control sample protected from light.
-
Rationale: Aromatic and heterocyclic compounds are often photosensitive.
-
Caption: Experimental design for forced degradation studies.
Interpreting Degradation Data: A Comparison of Columns
After subjecting the analyte to stress, the samples are analyzed. The goal is to develop a method that separates all degradation products from the parent peak and from each other.
Table 2: Hypothetical Forced Degradation Results & Column Comparison
| Stress Condition | % Degradation | Retention Time (min) of Degradants (DP) |
| Method 1: Standard C18 Column (150 x 4.6 mm, 5µm) | ||
| Acid (1N HCl) | 15.2% | DP-A1 (3.5 min), DP-A2 (8.1 min) |
| Base (1N NaOH) | 18.5% | DP-B1 (4.2 min), Parent Peak Tailing |
| Oxidation (30% H₂O₂) | 9.8% | DP-O1 (7.5 min), Co-elutes with DP-A2 |
| Thermal | 2.1% | No significant degradants |
| Photolytic | 6.5% | DP-P1 (11.2 min) |
| Method 2: Phenyl-Hexyl Column (150 x 4.6 mm, 3.5µm) | ||
| Acid (1N HCl) | 15.5% | DP-A1 (4.1 min), DP-A2 (9.5 min) |
| Base (1N NaOH) | 18.8% | DP-B1 (5.0 min), Sharp Parent Peak |
| Oxidation (30% H₂O₂) | 10.1% | DP-O1 (8.9 min), Baseline Resolved from DP-A2 |
| Thermal | 2.3% | No significant degradants |
| Photolytic | 6.7% | DP-P1 (12.5 min) |
| (Parent Peak Retention Time: ~10.5 min on C18, ~11.8 min on Phenyl-Hexyl) |
Analysis and Decision: The standard C18 column (Method 1) shows deficiencies: co-elution of oxidative and acidic degradants (DP-O1 and DP-A2) and poor peak shape under basic conditions. The Phenyl-Hexyl column (Method 2) provides alternative selectivity due to pi-pi interactions with the aromatic degradants, resolving the critical pair and improving peak shape. Therefore, the Phenyl-Hexyl column is selected for further optimization and validation.
Method Validation: A Self-Validating System
The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14]
Table 3: Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5µm) |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B in 20 min, hold at 70% for 5 min, return to 5% in 1 min, equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | PDA at 270 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Validation Protocol and Acceptance Criteria
The following parameters will be assessed:
-
Specificity: Verified through forced degradation studies. The method must resolve the main peak from all degradants and any placebo components. Peak purity analysis using a PDA detector must pass for the analyte peak in all stressed samples.
-
Linearity: Assessed with a minimum of five concentrations across the range of 50% to 150% of the target analytical concentration (e.g., 0.05 to 0.15 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.[13]
-
Accuracy (Recovery): Performed at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of API into a placebo mixture. The mean recovery should be within 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability (Intra-day): Six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day using different equipment. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability criteria (e.g., tailing factor, theoretical plates) must be met under all conditions.
Table 4: Summary of Validation Results (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference; Peak Purity > 99.9% | No interference; Peak Purity > 99.0% | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Repeatability (%RSD) | 0.45% | ≤ 1.0% | Pass |
| Intermediate Precision (%RSD) | 0.88% | ≤ 2.0% | Pass |
| LOQ | 0.2 µg/mL | - | Established |
| Robustness | System suitability met under all varied conditions. | System suitability must be met. | Pass |
Conclusion: A Validated, Comparative Approach
This guide has detailed the systematic development and validation of a stability-indicating HPLC method for this compound. By beginning with a thorough characterization of the analyte, we established a rational basis for our initial chromatographic choices. The critical step of forced degradation was used not only to produce degradants but also as a tool to compare and select the most appropriate stationary phase—the Phenyl-Hexyl column—which provided superior selectivity over a standard C18 column for this specific separation challenge.
The subsequent validation, performed according to ICH Q2(R1) guidelines, confirmed that the final optimized method is specific, linear, accurate, precise, and robust. This self-validating system provides a high degree of confidence in its intended use for routine analysis and stability testing of this compound, ensuring that the quality and purity of the substance can be monitored effectively throughout its lifecycle.
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Comparison of the reactivity of 2-Methoxy-4-methylquinoline with other nucleophiles
This guide provides a comprehensive analysis of the reactivity of 2-methoxy-4-methylquinoline with a range of common nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deep, mechanistically-grounded understanding of the factors governing these reactions. By synthesizing established principles of nucleophilic aromatic substitution with practical, field-proven experimental insights, this guide aims to empower researchers to predict and control the outcomes of their synthetic endeavors.
Introduction: The Quinoline Core and its Susceptibility to Nucleophilic Attack
The quinoline scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved pharmaceuticals. The ability to functionalize this heterocyclic system is therefore of paramount importance. This compound, a readily accessible derivative, presents an interesting case for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the endocyclic nitrogen atom activates the C2 and C4 positions towards nucleophilic attack.[1][2] This activation is a consequence of the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate, the key intermediate in a stepwise SNAr mechanism.
While the 2- and 4-positions are both activated, nucleophilic attack is often favored at the 2-position in quinolines.[3] In the case of this compound, the methoxy group at the C2 position serves as a leaving group. However, it is important to recognize that the methoxy group is a significantly poorer leaving group than a halide, such as a chloro group. This has profound implications for the reaction conditions required to effect substitution.
This guide will compare the expected reactivity of this compound with three major classes of nucleophiles: oxygen-based, nitrogen-based, and sulfur-based nucleophiles. The discussion will be grounded in the fundamental principles of nucleophilicity and leaving group ability, supported by analogous reactivity data from related heterocyclic systems.
The SNAr Mechanism: A Framework for Understanding Reactivity
The generally accepted mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process.[1]
Figure 1: Generalized mechanism for the SNAr reaction of this compound.
The first step, the attack of the nucleophile to form the resonance-stabilized Meisenheimer intermediate, is typically the rate-determining step. The stability of this intermediate is a crucial factor in determining the overall reaction rate. The presence of the electron-withdrawing quinoline nitrogen is key to this stabilization. The second step involves the expulsion of the leaving group to restore aromaticity.
Comparative Reactivity of Nucleophiles
The reactivity of a nucleophile in an SNAr reaction is influenced by several factors, including its basicity, polarizability, and the solvent used. Below, we provide a comparative analysis of the expected reactivity of different nucleophiles with this compound.
Oxygen Nucleophiles (Alkoxides, Hydroxide)
Alkoxides (RO⁻) and hydroxide (OH⁻) are strong bases and potent oxygen nucleophiles. However, their reaction with this compound is expected to be challenging. The methoxy group is a relatively poor leaving group, and the incoming alkoxide is of similar basicity and leaving group ability. This can lead to a reversible reaction or the need for harsh reaction conditions (high temperatures) to drive the reaction to completion.
In analogous systems like 2-methoxypyridine, displacement of the methoxy group by other alkoxides often requires high temperatures and the use of a salt of the incoming alkoxide.[4] For this compound, we can predict the following reactivity trend for oxygen nucleophiles:
RO⁻ > OH⁻
This trend is primarily dictated by basicity, with more basic alkoxides being more potent nucleophiles.
Nitrogen Nucleophiles (Amines)
Amines are generally good nucleophiles for SNAr reactions. Their reactivity is influenced by their basicity and steric hindrance. For this compound, the reaction with amines is expected to proceed, although likely requiring elevated temperatures due to the nature of the methoxy leaving group.
The general reactivity trend for amines is:
Secondary Amines > Primary Amines > Ammonia
This trend is a balance between increasing nucleophilicity with alkyl substitution and increasing steric hindrance. For instance, diethylamine is expected to be more reactive than ethylamine, which in turn is more reactive than ammonia.[5]
Sulfur Nucleophiles (Thiols, Thiolates)
Sulfur nucleophiles, particularly thiolates (RS⁻), are among the most reactive nucleophiles in SNAr reactions.[6][7] This is attributed to the high polarizability and "softness" of the sulfur atom, which facilitates the formation of the C-S bond in the transition state leading to the Meisenheimer intermediate.
The reaction of this compound with thiols in the presence of a base (to generate the thiolate in situ) or with pre-formed thiolates is expected to be the most facile among the nucleophile classes discussed. The reactivity trend for sulfur nucleophiles is:
RS⁻ > RSH
The negatively charged thiolate is a significantly stronger nucleophile than the neutral thiol.
Quantitative Comparison of Nucleophilic Reactivity
| Nucleophile Class | Representative Nucleophile | Predicted Relative Rate (krel) | Experimental Conditions |
| Sulfur | Ethanethiolate (EtS⁻) | ~1000 | Basic conditions, moderate temperature |
| Nitrogen | Piperidine | ~100 | Elevated temperature |
| Aniline | ~1 | High temperature | |
| Oxygen | Ethoxide (EtO⁻) | ~10 | High temperature, anhydrous |
| Hydroxide (OH⁻) | ~1 | High temperature, aqueous |
Note: The relative rates are estimations based on general principles of SNAr reactivity and data from analogous systems. Actual rates will depend on specific reaction conditions.
Experimental Protocols for Comparative Reactivity Studies
To empirically determine the relative reactivity of different nucleophiles with this compound, a standardized kinetic study is essential. The following protocols provide a framework for such an investigation using common analytical techniques.
General Reaction Setup
Figure 2: General workflow for a kinetic study of SNAr reactions.
Reaction Monitoring by 1H NMR Spectroscopy[8][9]
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).
-
Initiation: Add a known concentration of the nucleophile to the NMR tube.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire 1H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material and the product. The disappearance of the methoxy signal of the starting material or the appearance of a new signal for the product can be monitored. The concentration of the starting material at each time point can be calculated relative to the internal standard.
-
Kinetic Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction (using a large excess of the nucleophile), the slope of the line will be the negative of the pseudo-first-order rate constant (-kobs).
Reaction Monitoring by UV-Vis Spectroscopy[10][11]
-
Sample Preparation: Prepare solutions of this compound and the nucleophile in a suitable solvent (e.g., DMSO).
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the starting material and the product. Choose a wavelength where the absorbance change upon reaction is significant.
-
Initiation: Mix the reactant solutions in a cuvette placed in a temperature-controlled spectrophotometer.
-
Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).
-
Kinetic Analysis: Plot the appropriate function of concentration versus time (e.g., ln[A] vs. time for a first-order reaction) to determine the rate constant.
Conclusion: A Predictive Framework for Synthesis
This guide has provided a detailed comparison of the expected reactivity of this compound with various nucleophiles. The key takeaways for the synthetic chemist are:
-
Sulfur nucleophiles are the most effective for displacing the methoxy group, likely requiring the mildest reaction conditions.
-
Nitrogen nucleophiles are also effective, but will likely require more forcing conditions (higher temperatures).
-
Oxygen nucleophiles are the least reactive and may require harsh conditions, potentially leading to side reactions.
The provided experimental protocols offer a robust framework for quantifying these reactivity differences and for optimizing reaction conditions for specific synthetic targets. By understanding the underlying principles of SNAr and the relative strengths of different nucleophiles, researchers can make more informed decisions in the design and execution of their synthetic strategies involving the versatile quinoline scaffold.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-4-methylquinoline
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Methoxy-4-methylquinoline, a quinoline derivative. While specific data for this compound is limited, this document synthesizes information from structurally similar quinoline derivatives and established chemical waste management principles to ensure a high standard of safety and environmental responsibility. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.
Hazard Assessment and Core Safety Principles
Quinoline and its derivatives are recognized for their broad biological activities, which also signals a need for cautious handling due to potential toxicological effects.[1][2][3] The parent compound, quinoline, is classified as a possible human carcinogen. Although data for this compound is not extensively documented, related compounds like 2-methylquinoline and 4-methylquinoline are known to cause skin, eye, and respiratory irritation.[4][5][6] Therefore, a conservative approach, treating this compound as a hazardous substance, is paramount.
Core Safety Principles:
-
Assume Hazard: In the absence of comprehensive toxicological data, treat this compound with the same precautions as other hazardous quinoline derivatives.
-
Minimize Waste: The most effective disposal strategy begins with waste minimization. Plan experiments to use the smallest practical quantities of the chemical.
-
Segregation is Key: Never mix this compound waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound or its waste.[4][7]
Key Hazard Information for Structurally Similar Compounds:
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [4][5][7] |
| Eye Irritation | Causes serious eye irritation. | [4][5][7] |
| Respiratory Irritation | May cause respiratory irritation. | [4][5] |
| Carcinogenicity | Quinoline is classified as a Category 2 carcinogenic substance. Data on methylated quinolines is insufficient for classification. |
Decision-Making Workflow for Disposal
The following workflow provides a systematic approach to managing this compound waste, from generation to final disposal.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Procedures
Adherence to a standardized disposal protocol is crucial for ensuring safety and regulatory compliance. The following procedures are based on general guidelines for hazardous chemical waste.[8][9][10]
Disposal of Solid this compound Waste
This procedure applies to unused or residual solid this compound.
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure screw-top lid. The original product container is often a suitable choice.[10]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Potential Carcinogen")
-
The date of accumulation
-
-
Transfer: Carefully transfer the solid waste into the labeled container, minimizing the generation of dust.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[10]
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time per institutional policy, submit a hazardous waste pickup request to your EHS department.
Disposal of Liquid this compound Waste
This procedure applies to solutions containing this compound.
-
Prohibition of Drain Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain.[6] This is to prevent contamination of waterways and potential harm to aquatic life.
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a leak-proof screw cap. Ensure the container is compatible with all components of the waste solution.
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.
-
Collection: Collect the liquid waste in the designated container. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Storage and Disposal: Store the container in a secondary containment bin within a designated SAA. Follow the institutional procedure for hazardous waste pickup.
Management of Contaminated Labware and Materials
This includes items such as pipette tips, gloves, weigh boats, and glassware that have come into contact with this compound.
-
Gross Decontamination: Where practical, rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.
-
Segregation of Sharps: Contaminated needles, syringes, and broken glassware must be placed in a designated sharps container for hazardous waste.
-
Solid Waste: Non-sharp contaminated items (gloves, wipes, etc.) should be collected in a designated, labeled hazardous waste bag or container.[11]
-
Final Disposal: These containers should be sealed and disposed of through your institution's EHS department.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and correct action is critical.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[4]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[12] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the potential hazards and adhering to the detailed protocols outlined in this guide, researchers can ensure that their innovative work does not come at the cost of personal or environmental health. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
